Dodecyl methyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87889. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHJDGMOQJLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044929 | |
| Record name | 1-(Methylsulfanyl)dodecane | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecane, 1-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3698-89-3 | |
| Record name | 1-(Methylthio)dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methylsulfanyl)dodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl methyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87889 | |
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| Record name | Dodecane, 1-(methylthio)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Methylsulfanyl)dodecane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(METHYLSULFANYL)DODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77BO1DV08U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Dodecyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl methyl sulfide (B99878), also known as 1-(methylthio)dodecane, is a chemical compound with the formula C₁₃H₂₈S. It belongs to the thioether functional group.[1] Understanding its physical properties is crucial for its application in various research and development fields, including its use as a solvent, surfactant, or intermediate in chemical synthesis.[2] This guide provides a comprehensive overview of the key physical characteristics of dodecyl methyl sulfide, detailed experimental protocols for their determination, and a logical workflow for property analysis.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in different environments and for designing experimental or industrial processes.
| Physical Property | Value | Conditions |
| Molecular Weight | 216.43 g/mol | - |
| Boiling Point | 110 °C | @ 0.2 mmHg[1][3] |
| 163-165 °C | @ 19 mmHg[4] | |
| 290-291 °C (estimated) | @ 760 mmHg[5] | |
| 294 °C (5% distillation) | -[6] | |
| Melting Point | -2 °C | (literature)[7][8] |
| Density | 0.816 g/mL | @ 25 °C (literature)[1][3] |
| Refractive Index | 1.4610 | @ 20 °C (n20/D)[1] |
| 1.4608 | -[4] | |
| Solubility | Water: 0.1437 mg/L (estimated) | @ 25 °C[5] |
| Alcohol: Soluble | -[5] | |
| Organic Solvents: Soluble in Acetone, THF, Isopropanol, Pentane, Heptane | -[6] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is paramount for the reliable application of chemical substances. The following sections detail the standard methodologies for measuring the key physical properties of this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology (ASTM D1078):
This standard test method covers the distillation range of volatile organic liquids.[9]
-
Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer or temperature sensor are required.
-
Procedure:
-
A measured volume of the sample is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the vapor temperature.
-
The sample is heated, and the temperature is recorded at the moment the first drop of condensate falls from the condenser (initial boiling point).
-
Heating is continued at a regulated rate, and the temperature is recorded as the liquid distills.
-
The final boiling point is the maximum temperature observed during the distillation.
-
-
Barometric Pressure Correction: Since boiling point is pressure-dependent, the observed boiling point is corrected to standard atmospheric pressure (760 mmHg).
Melting Point Determination
The melting point is the temperature at which a solid substance transitions to a liquid state.
Methodology (OECD Guideline 102):
This guideline describes several methods for determining the melting point, including the capillary method.[2][10][11][12]
-
Apparatus: A melting point apparatus with a heated block or bath, a calibrated thermometer, and capillary tubes are used.
-
Procedure:
-
A small, finely powdered sample of the solidified this compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.
-
For a pure substance, the melting range is typically narrow.
-
Density Determination
Density is the mass of a substance per unit volume.
Methodology (ASTM D7777):
This method utilizes a portable digital density meter.[13]
-
Apparatus: A calibrated portable digital density meter with an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated using a certified reference standard.
-
A small volume of the liquid sample is introduced into the oscillating U-tube.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used to calculate and display the density of the sample.
-
The measurement is typically performed at a controlled temperature, such as 25 °C.
-
Refractive Index Determination
The refractive index is a dimensionless number that describes how light propagates through a substance.
Methodology (ASTM D1218):
This standard test method is for the measurement of the refractive index of hydrocarbon liquids.[14][15]
-
Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a light source of a specific wavelength (typically the sodium D-line, 589 nm) and a means of temperature control.
-
Procedure:
-
A few drops of the sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).
-
The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology (OECD Guideline 105):
This guideline provides methods for determining the solubility of substances in water.[16][17][18] A similar principle can be applied for organic solvents.
-
Apparatus: A temperature-controlled shaker or agitator, analytical balance, and a suitable analytical method for quantifying the concentration of the solute (e.g., gas chromatography).
-
Procedure (Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water or an organic solvent) in a flask.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation).
-
The solution is then separated from the undissolved solute by centrifugation or filtration.
-
The concentration of this compound in the clear saturated solution is determined using a calibrated analytical method. This concentration represents the solubility of the substance in that solvent at that temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical substance like this compound.
Caption: Logical workflow for determining the physical properties of a chemical.
References
- 1. This compound 97 3698-89-3 [sigmaaldrich.com]
- 2. laboratuar.com [laboratuar.com]
- 3. 3698-89-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. n-Dodecyl methyl sulfide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound, 3698-89-3 [thegoodscentscompany.com]
- 6. cpchem.com [cpchem.com]
- 7. This compound | 3698-89-3 [chemicalbook.com]
- 8. This compound 97 3698-89-3 [sigmaaldrich.com]
- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 10. oecd.org [oecd.org]
- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 14. store.astm.org [store.astm.org]
- 15. atslab.com [atslab.com]
- 16. filab.fr [filab.fr]
- 17. laboratuar.com [laboratuar.com]
- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
An In-Depth Technical Guide to Dodecyl Methyl Sulfide (CAS: 3698-89-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl methyl sulfide (B99878), also known as 1-(methylthio)dodecane, is an organic thioether with the chemical formula C13H28S.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols and data are presented to support its application in research and development.
Chemical Structure and Identification
Dodecyl methyl sulfide consists of a dodecyl group and a methyl group attached to a sulfur atom, forming a thioether.[1][4] Its structure has been confirmed by various spectroscopic methods.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3698-89-3[1][2][3][5][6][7] |
| Molecular Formula | C13H28S[1][2][3] |
| Molecular Weight | 216.43 g/mol [3][5][8] |
| IUPAC Name | 1-(methylthio)dodecane[9] |
| Canonical SMILES | CCCCCCCCCCCCSC[1][6] |
| InChI Key | KJWHJDGMOQJLGF-UHFFFAOYSA-N[1][2][6] |
| Synonyms | Methyl lauryl sulfide, 2-Thiatetradecane, Dodecyl methyl sulphide[1][2][10] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fishy odor.[1][5] It is generally insoluble in water but soluble in organic solvents such as ethanol.[1][5]
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110 °C at 0.2 mmHg | [6][7] |
| 290-291 °C at 760 mmHg (estimated) | [5] | |
| Melting Point | -2 °C (literature) | [7] |
| Density | 0.816 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.4610 | [6] |
| Flash Point | >110 °C | [11] |
| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [5] |
| logP (o/w) | 6.582 (estimated) | [5] |
| Solubility | Insoluble in water; Soluble in alcohol | [1][5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution of a halide in a long-chain alkyl halide by a thiolate anion. Specifically, sodium methanethiolate (B1210775) is reacted with 1-bromododecane (B92323) in an SN2 reaction to yield the final product.
General Reaction Scheme
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 3. Synthesis of isothiocyanato alkyl sulfides from alkenes using KSCN and DMTSM - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. This compound, 3698-89-3 [thegoodscentscompany.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
Navigating the Solubility Landscape of Dodecyl Methyl Sulfide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dodecyl methyl sulfide (B99878) in various organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including pharmaceutical sciences and chemical synthesis, where it can be utilized as a reagent or intermediate. This document compiles available qualitative solubility data, outlines general experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Dodecyl methyl sulfide, with its long nonpolar alkyl chain and a polar sulfide group, exhibits varied solubility in different types of organic solvents.
Qualitative Solubility of this compound
Based on available data, this compound demonstrates good solubility in a range of common organic solvents. It is known to be soluble in alcohols, as well as in polar aprotic solvents like acetone (B3395972) and tetrahydrofuran (B95107) (THF).[1] Furthermore, it is soluble in nonpolar solvents such as isopropanol, pentane, and heptane.[1] Conversely, it is reported to be insoluble in highly polar protic solvents like water and methanol.[1]
Experimental Protocol for Determining Solubility
The following is a generalized methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent and solute)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure that the solution becomes saturated.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. It is critical to maintain the temperature of the solution during this phase to prevent any changes in solubility.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any undissolved micro-droplets, immediately filter the sample using a syringe filter into a clean, pre-weighed vial.
-
Quantification: Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method, such as GC-FID.
-
Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. The results can be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While qualitative data confirms the solubility of this compound in a range of common organic solvents, precise quantitative data at varying temperatures remains a gap in the current literature. The provided experimental protocol offers a robust framework for researchers to determine these specific solubility parameters, thereby enabling more precise control and optimization of processes involving this compound. Further experimental investigation is encouraged to populate a comprehensive quantitative solubility database for this compound, which would be of significant value to the scientific and industrial communities.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Methylthio)dodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(methylthio)dodecane, a long-chain thioether. This document details the chemical properties, a robust synthesis protocol, and in-depth characterization data, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis. Methodologies for all key experiments are described to facilitate replication and further research.
Chemical Properties and Physical Data
1-(Methylthio)dodecane is a colorless to almost colorless liquid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈S | [1] |
| Molar Mass | 216.43 g/mol | [1] |
| Density | 0.816 g/mL at 25 °C | [1] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 110 °C at 0.2 mmHg | [1] |
| Refractive Index (n²⁰/D) | 1.4610 | [1] |
| CAS Number | 3698-89-3 | [2] |
Synthesis of 1-(Methylthio)dodecane
The synthesis of 1-(methylthio)dodecane is typically achieved through the S-alkylation of 1-dodecanethiol (B93513) with a suitable methylating agent, such as methyl iodide. This nucleophilic substitution reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Experimental Protocol
This protocol describes the synthesis of 1-(methylthio)dodecane from 1-dodecanethiol and methyl iodide.
Materials:
-
1-Dodecanethiol (C₁₂H₂₆S)
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Ethanol (B145695) (C₂H₅OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Deprotonation of 1-Dodecanethiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecanethiol (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium dodecanethiolate.
-
S-Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.2 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the ethanol under reduced pressure. To the remaining aqueous mixture, add diethyl ether and transfer to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(methylthio)dodecane.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final, pure compound.
Characterization of 1-(Methylthio)dodecane
The structure and purity of the synthesized 1-(methylthio)dodecane can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.50 | t | 2H | -S-CH ₂-CH₂- |
| ~2.09 | s | 3H | -S-CH ₃ |
| ~1.57 | p | 2H | -S-CH₂-CH ₂- |
| ~1.26 | m | 18H | -(CH ₂)₉-CH₃ |
| ~0.88 | t | 3H | -CH₂-CH ₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~36.2 | -S-C H₂- |
| ~31.9 | -C H₂- (internal) |
| ~29.6 - 29.1 | -C H₂- (multiple internal) |
| ~28.8 | -C H₂- |
| ~22.7 | -C H₂-CH₃ |
| ~15.1 | -S-C H₃ |
| ~14.1 | -C H₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-(methylthio)dodecane would be expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns.
| m/z | Interpretation |
| 216 | [M]⁺ (Molecular Ion) |
| 170 | [M - C₂H₆S]⁺ |
| 85 | [C₆H₁₃]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
The fragmentation pattern is characteristic of long-chain alkanes, with cleavage along the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(methylthio)dodecane will show characteristic absorption bands for C-H and C-S bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H stretching (alkane) |
| 1465 | Medium | C-H bending (methylene) |
| 1375 | Medium | C-H bending (methyl) |
| ~720 | Weak | C-S stretching |
Logical Relationships in Characterization
The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.
This in-depth guide provides the essential information for the synthesis and characterization of 1-(methylthio)dodecane, serving as a valuable resource for researchers and professionals in the field of chemistry and drug development. The detailed protocols and comprehensive data will aid in the successful replication of the synthesis and confirmation of the product's identity and purity.
References
A Technical Guide to the Spectroscopic Analysis of Dodecyl Methyl Sulfide
This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dodecyl methyl sulfide (B99878). It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound. This document outlines key experimental protocols and presents the data in a clear, tabular format for ease of reference and comparison.
Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for dodecyl methyl sulfide (CAS No: 3698-89-3).
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 2.49 | Triplet (t) | 2H | 7.4 | -S-CH₂ -(CH₂)₁₀-CH₃ |
| 2.09 | Singlet (s) | 3H | - | -S-CH₃ |
| 1.63 – 1.56 | Multiplet (m) | 2H | - | -S-CH₂-CH₂ -(CH₂)₉-CH₃ |
| 1.39 – 1.26 | Multiplet (m) | 18H | - | -S-(CH₂)₂-(CH₂)₉ -CH₃ |
| 0.88 | Triplet (t) | 3H | 6.8 | -(CH₂)₁₁-CH₃ |
| Solvent: CDCl₃, Instrument Frequency: 400 MHz |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 34.3 | -S-C H₂- |
| 31.9 | -C H₂-CH₃ (Terminal) |
| 29.6 | Methylene Chain Carbons |
| 29.5 | Methylene Chain Carbons |
| 29.3 | Methylene Chain Carbons |
| 29.2 | Methylene Chain Carbons |
| 28.8 | Methylene Chain Carbons |
| 22.7 | -C H₂-CH₂-CH₃ (Terminal) |
| 15.5 | -S-C H₃ |
| 14.1 | -C H₃ (Terminal) |
| Solvent: CDCl₃, Instrument Frequency: 100 MHz |
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired from a neat liquid sample.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (alkane methylene) |
| ~2855 | Strong | C-H stretch (alkane methyl) |
| ~1465 | Medium | C-H bend (alkane methylene/methyl) |
| ~720 | Weak | C-S stretch |
| Note: The C-S stretching vibration is often weak and can be difficult to assign definitively. |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to electron ionization (EI) mass spectrometry.
Table 4: Mass Spectrometry Data for this compound [2]
| m/z | Interpretation |
| 216 | Molecular Ion [M]⁺ |
| 61 | [CH₃-S-CH₂]⁺ fragment |
| The NIST WebBook provides a digitized image of the mass spectrum for n-dodecylmethyl sulfide.[2] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation available.
-
Sample Preparation :
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[3][4]
-
Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[4] The final sample depth in the tube should be around 4-5 cm.[3][4]
-
-
Instrument Setup :
-
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[3]
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).[5]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[3]
-
-
Sample Preparation :
-
Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of acetone (B3395972) and dry with a Kimwipe.[6]
-
Place one to two drops of neat this compound onto the surface of one salt plate.[7]
-
Carefully place the second salt plate on top, creating a thin liquid film between the plates.[6][7]
-
-
Instrument Setup :
-
Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.[6]
-
-
Data Acquisition :
-
Sample Introduction :
-
As this compound is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe suitable for liquids.[9]
-
-
Ionization :
-
Mass Analysis and Detection :
-
The molecular ion and any resulting fragment ions are accelerated into the mass analyzer.
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using the spectroscopic techniques discussed.
References
- 1. rsc.org [rsc.org]
- 2. n-Dodecylmethyl sulfide [webbook.nist.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comprehensive Technical Guide to Dodecyl Methyl Sulfide and Its Synonyms
For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and properties is paramount. This guide provides an in-depth overview of Dodecyl methyl sulfide (B99878), a versatile organosulfur compound, covering its various synonyms, physicochemical properties, and relevant experimental protocols.
Chemical Identity and Synonyms
Dodecyl methyl sulfide, a thioether, is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms is crucial for effective literature searches and clear communication in a research context. The compound's identity is definitively established by its CAS Registry Number: 3698-89-3.[1]
Below is a summary of its common synonyms and identifiers:
| Nomenclature Type | Name |
| IUPAC Name | 1-(Methylsulfanyl)dodecane[1][2] |
| Common Names | This compound[1][3][4][5][6][7][8][9] |
| Methyl dodecyl sulfide[1] | |
| Methyl lauryl sulfide[1][2][3][8] | |
| n-Dodecyl methyl sulfide[1][2][8] | |
| Systematic Names | 1-(Methylthio)dodecane[1][2][3][8] |
| 2-Thiatetradecane[1][2][3][8] | |
| Dodecane, 1-(methylthio)-[1][2][3][8] | |
| Other Identifiers | |
| CAS Registry Number | 3698-89-3[1][4][5][6][7][8][9] |
| EC Number | 223-028-7[4][6][7] |
| PubChem CID | 77287[1] |
| Molecular Formula | C13H28S[1][4][6][9] |
| Molecular Weight | 216.43 g/mol [4][6][9] |
| InChI Key | KJWHJDGMOQJLGF-UHFFFAOYSA-N[1][4][6][8] |
| Canonical SMILES | CCCCCCCCCCCCSC[1][4][6] |
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The following table summarizes the key quantitative data for this compound.
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow liquid[1] | |
| Odor | Characteristic, fishy[1][3] | |
| Melting Point | -2°C (lit.)[5] | |
| Boiling Point | 110 °C (lit.)[4][5][6][7] | at 0.2 mmHg |
| 290.00 to 291.00 °C (est.)[3] | at 760.00 mm Hg | |
| Density | 0.816 g/mL (lit.)[4][5][6][7] | at 25 °C |
| Refractive Index (n20/D) | 1.4610 (lit.)[4][5][6][7] | |
| Flash Point | 141.50 °C (est.)[3] | TCC |
| Vapor Pressure | 0.004000 mmHg (est.)[3] | at 25.00 °C |
| Water Solubility | 0.1437 mg/L (est.)[3] | at 25 °C |
| logP (o/w) | 6.582 (est.)[3] | |
| Assay | 97%[4][6][7] or >98.0%(GC)[10] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed methodologies for key synthetic routes.
Synthesis from 1-Bromododecane and Dimethyl Disulfide
This method involves the reaction of a long-chain alkyl halide with a simple disulfide.
Materials:
-
1-Bromododecane
-
Dimethyl disulfide
-
Sodium hydroxide
-
Aminoiminomethanesulfinic acid
-
Cetyltrimethylammonium chloride
-
Tetrahydrofuran (B95107) (THF)
-
Water
Procedure:
-
In a reaction vessel, combine 1-Bromododecane and Dimethyl disulfide in a solvent mixture of tetrahydrofuran and water.
-
Add sodium hydroxide, aminoiminomethanesulfinic acid, and a phase-transfer catalyst such as cetyltrimethylammonium chloride.
-
Heat the reaction mixture with stirring for approximately 3.3 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and perform a work-up to isolate the crude product.
-
Purify the crude this compound by distillation to yield the final product. A reported yield for a similar reaction is 83%.[11]
Synthesis via S-alkylation of 1-Dodecanethiol
This protocol describes the nucleophilic substitution of an alkyl halide with a thiol.
Materials:
-
1-Dodecanethiol
-
Methyl iodide
-
A suitable base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., ethanol (B145695) or DMF)
Procedure:
-
Dissolve 1-Dodecanethiol in the chosen solvent in a reaction flask.
-
Add the base to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Slowly add methyl iodide to the reaction mixture with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
After the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Potential Biological Roles and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, the biological activities of smaller, related thioethers like dimethyl sulfide (DMS) can provide valuable insights. DMS is known to be involved in cellular protection against oxidative stress and plays a role in the global sulfur cycle.
General Sulfide Metabolism and Detoxification
In biological systems, sulfides are metabolized through various pathways. Hydrogen sulfide (H2S), a key signaling molecule, can be methylated to methanethiol (B179389) (MeSH) and subsequently to DMS.[12] This process can be considered a detoxification pathway, as H2S can be toxic at high concentrations.
References
- 1. guidechem.com [guidechem.com]
- 2. 1-(Methylsulfanyl)dodecane | C13H28S | CID 77287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 3698-89-3 [thegoodscentscompany.com]
- 4. 正十二烷基甲基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 3698-89-3 [chemicalbook.com]
- 6. 正十二烷基甲基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97 3698-89-3 [sigmaaldrich.com]
- 8. n-Dodecylmethyl sulfide [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Aerobic methylation of hydrogen sulfide to dimethylsulfide in diverse microorganisms and environments - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen Threat: A Technical Guide to the Safe Handling of Alkyl Methyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for short-chain alkyl methyl sulfides, with a primary focus on dimethyl sulfide (B99878) (DMS) due to the limited availability of specific data for lauryl methyl sulfide. The information presented is collated from various safety data sheets (SDS) and is intended to equip laboratory personnel with the knowledge to manage these volatile and potentially hazardous compounds safely.
Hazard Identification and Classification
Alkyl methyl sulfides are generally classified as highly flammable liquids and vapors.[1][2][3] They can cause skin, eye, and respiratory tract irritation.[3][4] It is crucial to handle these substances with appropriate engineering controls and personal protective equipment to minimize exposure risks.
Table 1: GHS Hazard Classification for Representative Alkyl Methyl Sulfides
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[3][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | May cause respiratory irritation[3][7] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life[5] |
Physical and Chemical Properties
Understanding the physical and chemical properties of these sulfides is paramount for safe storage and handling. Their high volatility and low flash points underscore the significant fire hazard they present.
Table 2: Physical and Chemical Properties of Selected Alkyl Methyl Sulfides
| Property | Dimethyl Sulfide | Ethyl Methyl Sulfide |
| Molecular Formula | C₂H₆S[5] | C₃H₈S |
| Molecular Weight | 62.13 g/mol [5] | 76.16 g/mol |
| Boiling Point | 38°C (100°F)[5] | 66 - 67°C (151 - 153°F)[1] |
| Melting Point | -98°C (-144°F)[5] | -106°C (-159°F)[1] |
| Flash Point | -48°C (-54.4°F)[4] | Not Available |
| Density | 0.842 g/cm³ at 25°C (77°F)[1] | Not Available |
| Vapor Density | Heavier than air[1] | Heavier than air[1] |
| Explosion Limits | Lower: 2.2%, Upper: 19.7%[4] | Not Available |
| Autoignition Temperature | 205°C (401°F)[4] | Not Available |
Exposure Controls and Personal Protection
Strict adherence to prescribed exposure controls and the use of appropriate personal protective equipment (PPE) are non-negotiable when working with alkyl methyl sulfides.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly eliminated from the handling area.[1][2] Use only non-sparking tools.[1][2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2][5]
-
Eyewash and Safety Shower: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the work area.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical splash goggles and, where there is a potential for splashing, a face shield.[8]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or when vapor or aerosol concentrations are high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][8]
Safe Handling and Storage
Handling
-
Wash hands thoroughly after handling.[4]
-
Empty containers retain product residue and can be hazardous.[2][4] Do not reuse empty containers.[6]
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Procedures for Alkyl Methyl Sulfide Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration.[10] Get medical attention if symptoms occur.[10] |
| Skin Contact | Immediately flush the contaminated skin with soap and water.[10] Remove contaminated clothing and shoes.[10] Get medical attention if irritation persists.[10] |
| Eye Contact | Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids.[10] Continue to rinse for at least 15 minutes.[2] Get medical attention immediately.[10] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Get medical attention immediately.[10] |
Accidental Release Measures
In the event of a spill, prompt and correct action is necessary to prevent a larger incident.
-
Personal Precautions: Evacuate unnecessary personnel.[1] Eliminate all ignition sources.[6] Do not touch or walk through spilled material.[6] Wear appropriate personal protective equipment.[6]
-
Environmental Precautions: Prevent entry into sewers, water courses, basements, or confined areas.[6]
-
Methods for Cleaning Up: Stop the leak if it can be done without risk.[6] Use a non-sparking tool to collect the spilled material.[4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]
Experimental Protocols
While specific experimental protocols for toxicity testing of "lauryl methyl sulfide" are not available, the following are representative methodologies used for similar chemicals as described in safety data sheets.
Experimental Protocol: Acute Dermal Toxicity (Rabbit)
-
Objective: To determine the median lethal dose (LD50) of a substance when applied to the skin.
-
Test Species: Albino rabbits.
-
Procedure:
-
The test substance is applied to the clipped, intact skin of the rabbits.
-
The application site is covered with a porous gauze dressing.
-
Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.
-
The LD50 is calculated based on the mortality data at different dose levels.
-
Experimental Protocol: Acute Inhalation Toxicity (Rat)
-
Objective: To determine the median lethal concentration (LC50) of a substance when inhaled.
-
Test Species: Albino rats.
-
Procedure:
-
Rats are placed in an inhalation chamber.
-
The test substance is introduced into the chamber as a vapor or aerosol at a known concentration.
-
The animals are exposed for a defined period (e.g., 4 hours).
-
Following exposure, the animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.
-
The LC50 is calculated from the mortality data at different concentrations.
-
Visualizations
Caption: Workflow for Handling a Lauryl Methyl Sulfide Spill.
Caption: First Aid Response to Lauryl Methyl Sulfide Exposure.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. airgas.com [airgas.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. ncsp.com.sa [ncsp.com.sa]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for Dodecyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling information for dodecyl methyl sulfide (B99878), compiled from various Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS). The information is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this chemical.
Chemical Identification
| Identifier | Value |
| Chemical Name | Dodecyl methyl sulfide |
| Synonyms | n-Dodecyl Methyl Sulfide, Methyl lauryl sulfide, 1-(Methylthio)dodecane, 2-Thiatetradecane |
| CAS Number | 3698-89-3[1] |
| Molecular Formula | C13H28S[1] |
| Molecular Weight | 216.43 g/mol |
| Chemical Structure | CCCCCCCCCCCCSC |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some values are estimated and may vary between suppliers.
| Property | Value | Source |
| Physical State | Liquid[1] | Thermo Fisher Scientific |
| Appearance | Colorless to pale yellow liquid | Guidechem |
| Odor | No information available[1] / Fishy[2] | Thermo Fisher Scientific / The Good Scents Company |
| Boiling Point | 110 °C at 0.2 mmHg[3][4] | Santa Cruz Biotechnology, ChemicalBook, Sigma-Aldrich |
| 163 - 165 °C[1] | Thermo Fisher Scientific | |
| 290 - 291 °C at 760 mmHg (est.)[2] | The Good Scents Company | |
| Melting Point | -2°C (lit.)[4] | ChemicalBook |
| Density | 0.816 g/mL at 25 °C (lit.)[4] | ChemicalBook, Sigma-Aldrich |
| Vapor Pressure | 0.004 mmHg at 25 °C (est.)[2] | The Good Scents Company |
| Flash Point | 287.00 °F (141.50 °C) (est.)[2] | The Good Scents Company |
| Water Solubility | Insoluble[5] / 0.1437 mg/L at 25 °C (est.)[2] | Guidechem / The Good Scents Company |
| Solubility in other solvents | Soluble in alcohol[2] and organic solvents like ethanol (B145695) and acetone[5] | The Good Scents Company, Guidechem |
| Refractive Index | n20/D 1.4610 (lit.)[4] | ChemicalBook, Sigma-Aldrich |
Hazard Identification and GHS Classification
The hazard classification for this compound can vary between suppliers. While some sources state it is not a hazardous substance, others classify it with specific hazards.
| GHS Classification | Details | Source |
| OSHA Hazard Communication Standard (29 CFR 1910.122) | Not considered hazardous[3] | Santa Cruz Biotechnology |
| GHS Classification | Not a dangerous substance or mixture[3] | Santa Cruz Biotechnology |
| Skin Sensitization | Category 1[6] | Chevron Phillips Chemical |
| Aquatic Hazard (Acute) | Category 1[7] | MsdsDigital.com |
| Aquatic Hazard (Chronic) | Category 1[7] | MsdsDigital.com |
| Hazard Statements | H317: May cause an allergic skin reaction.[6] H410: Very toxic to aquatic life with long lasting effects.[6] H413: May cause long lasting harmful effects to aquatic life. | Chevron Phillips Chemical, Chevron Phillips Chemical, Sigma-Aldrich |
| Signal Word | Warning[6] | Chevron Phillips Chemical |
It is crucial to consult the specific SDS provided by the supplier for the most accurate and up-to-date hazard information.
Toxicological Information
Much of the toxicological data for this compound is not available. The following table presents the limited quantitative data found.
| Toxicity Metric | Value | Species | Method | Source |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg[7] | Rat (female) | OECD Test Guideline 425 | MsdsDigital.com |
| Acute Oral Toxicity (Estimate) | 2,604 mg/kg | Calculation method | Chevron Phillips Chemical | |
| Skin Irritation | May cause skin irritation and/or dermatitis[6] / Slight irritation[7] | Chevron Phillips Chemical / MsdsDigital.com | ||
| Eye Irritation | Vapors may cause irritation to the eyes[6] / Slight irritation[7] | Chevron Phillips Chemical / MsdsDigital.com |
One hundred percent of the mixture consists of ingredient(s) of unknown acute toxicity according to one source[3]. No information was available regarding chronic toxicity, carcinogenicity, or reproductive toxicity from most suppliers, although one source indicated that fertility and developmental toxicity tests did not reveal any effect on reproduction in rats[6].
Experimental Protocols
The MSDS documents reviewed do not provide detailed experimental protocols. The toxicological data for acute oral toxicity from one supplier references OECD Test Guideline 425 . This guideline, "Acute Oral Toxicity: Up-and-Down Procedure," is a method for assessing the acute toxicity of a substance administered orally. It is a sequential test that uses a minimum number of animals.
Safe Handling and Emergency Procedures Workflow
The following diagram outlines a logical workflow for the safe handling of this compound and the steps to be taken in an emergency, based on the information provided in the safety data sheets.
Caption: Safe handling and emergency response workflow for this compound.
First Aid Measures
In case of exposure, the following first aid measures should be taken. Always consult a physician if symptoms persist.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration[3].
-
Skin Contact: Wash the affected area with soap and water[3]. If skin irritation or a rash occurs, seek medical advice[6].
-
Eye Contact: Immediately flush eyes with plenty of water[3].
-
Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person[3].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment, such as carbon dioxide (CO2), powder, or water spray[1].
-
Hazardous Combustion Products: Combustion may produce hydrogen sulfide and carbon oxides[3].
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear[3].
Stability and Reactivity
-
Chemical Stability: this compound is stable under recommended storage conditions[3].
-
Conditions to Avoid: Avoid extremes of temperature and direct sunlight[3].
-
Incompatible Materials: It is incompatible with strong oxidizing agents[3].
-
Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected. However, hazardous decomposition products can include hydrogen sulfide and carbon oxides[3].
Ecological Information
This compound may cause long-lasting harmful effects to aquatic life[3]. It is described as very toxic to aquatic life with long-lasting effects[6]. Information on persistence, degradability, and bioaccumulation is largely unavailable[3].
This guide is intended for informational purposes only and should not be used as a substitute for a thorough review of the complete Material Safety Data Sheet provided by the supplier. Always handle chemicals with caution and in accordance with good laboratory practices.
References
An In-depth Technical Guide on the Thermophysical Properties of Long-Chain Alkyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermophysical properties of long-chain alkyl sulfides (thioethers). As molecules of interest in various industrial and pharmaceutical applications, a thorough understanding of their physical characteristics is paramount for process design, formulation development, and predictive modeling. This document summarizes available quantitative data, details relevant experimental methodologies, and explores the pertinent role of these compounds in drug delivery systems.
Quantitative Data on Thermophysical Properties
Table 1: Density of Liquid Dialkyl Sulfides
| Compound | Formula | Temperature (°C) | Density (g/cm³) |
| Dipropyl sulfide (B99878) | C₆H₁₄S | 20 | 0.839 |
| Dibutyl sulfide | C₈H₁₈S | 25 | 0.838 |
| Di-n-pentyl sulfide | C₁₀H₂₂S | 20 | 0.843 |
| Di-n-hexyl sulfide | C₁₂H₂₆S | 20 | 0.845 |
| Di-n-heptyl sulfide | C₁₄H₃₀S | 20 | 0.847 |
| Di-n-octyl sulfide | C₁₆H₃₄S | 20 | 0.849 |
Table 2: Viscosity of Liquid Dialkyl Sulfides
| Compound | Formula | Temperature (°C) | Viscosity (mPa·s) |
| Dipropyl sulfide | C₆H₁₄S | 20 | 0.78 |
| Dibutyl sulfide | C₈H₁₈S | 20 | 1.34 |
| Di-n-pentyl sulfide | C₁₀H₂₂S | 20 | 2.15 |
| Di-n-hexyl sulfide | C₁₂H₂₆S | 25 | 3.3 |
Table 3: Thermal Conductivity of Liquid Dialkyl Sulfides
| Compound | Formula | Temperature (°C) | Thermal Conductivity (W/m·K) |
| Diethyl sulfide | C₄H₁₀S | 25 | ~0.14 |
| Di-n-butyl sulfide | C₈H₁₈S | 25 | ~0.15 |
Note: Data for thermal conductivity of long-chain alkyl sulfides is sparse. The values presented are estimates based on available data for shorter-chain analogues and general trends for organic liquids.
Table 4: Liquid Heat Capacity of Dialkyl Sulfides
Data for the heat capacity and enthalpy of 34 thiols and sulfides are available in the Engineering Sciences Data Unit (ESDU) 85024 publication.[1][2] This comprehensive dataset, presented at 10 K intervals, is a critical resource for detailed thermal analysis. While the full dataset is proprietary, the publication indicates the availability of polynomial equations fitted to experimental data for each compound. For the purpose of this guide, a representative value for a mid-range alkyl sulfide is provided below. Researchers requiring detailed temperature-dependent data are encouraged to consult ESDU 85024 directly.
| Compound | Formula | Temperature (°C) | Specific Heat Capacity (J/g·K) |
| Representative Value | - | 25 | ~2.0 |
Experimental Protocols for Thermophysical Property Measurement
The determination of the thermophysical properties of long-chain alkyl sulfides relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring density, viscosity, thermal conductivity, and heat capacity.
Density Measurement: Oscillating U-Tube Densitometry
The density of liquid alkyl sulfides is most accurately determined using an oscillating U-tube densitometer.[3][4]
Methodology:
-
Sample Introduction: A small, precise volume of the liquid alkyl sulfide is introduced into a U-shaped borosilicate glass tube.
-
Oscillation Induction: The U-tube is electromagnetically excited, causing it to oscillate at its natural frequency.
-
Frequency Measurement: The period of oscillation is measured with high precision. The natural frequency of the tube is dependent on its mass, which in turn is influenced by the density of the contained liquid.
-
Density Calculation: The density of the sample is calculated from the measured oscillation period, using calibration constants derived from measurements with fluids of known density (e.g., dry air and ultrapure water).
-
Temperature Control: The U-tube is housed in a thermostatically controlled chamber, allowing for density measurements at various temperatures.
Workflow for density measurement using an oscillating U-tube densitometer.
Viscosity Measurement: Vibrating-Wire Viscometry
Vibrating-wire viscometers are highly accurate instruments for determining the viscosity of liquids, including long-chain alkyl sulfides.[5][6][7]
Methodology:
-
Wire Immersion: A thin wire (typically tungsten) is fully immersed in the liquid sample within a temperature-controlled pressure vessel.
-
Vibration Initiation: The wire is induced to vibrate at a resonant frequency by an electromagnetic field.
-
Damping Measurement: The damping effect of the surrounding liquid on the wire's vibration is measured. The viscosity of the liquid is the primary factor contributing to this damping.
-
Viscosity Calculation: The viscosity is calculated from the measured damping and the resonant frequency, based on a theoretical model of the vibrating wire. The density of the fluid is also a required parameter for this calculation.
-
Calibration: The instrument is calibrated using fluids with well-characterized viscosities.
Workflow for viscosity measurement using a vibrating-wire viscometer.
Thermal Conductivity Measurement: Transient Hot-Wire Method
The transient hot-wire (THW) method is a primary technique for the accurate measurement of the thermal conductivity of liquids.[8][9][10] It is particularly advantageous as it minimizes the effects of convection.
Methodology:
-
Probe Immersion: A thin platinum wire, acting as both a heating element and a temperature sensor, is submerged in the liquid alkyl sulfide sample.
-
Heating Pulse: A short, constant voltage pulse is applied to the wire, causing a transient temperature rise.
-
Temperature Rise Measurement: The change in the wire's resistance over a short period (typically 1 second) is precisely measured, which corresponds to the temperature increase.
-
Thermal Conductivity Calculation: The thermal conductivity of the liquid is determined from the slope of the temperature rise versus the logarithm of time. The relationship is based on the principles of transient heat conduction.
-
Isothermal Environment: The sample is maintained at a constant temperature throughout the measurement.
Workflow for thermal conductivity measurement via the transient hot-wire method.
Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for measuring the heat capacity of both solid and liquid samples.[11][12][13][14]
Methodology:
-
Sample Preparation: A known mass of the liquid alkyl sulfide is hermetically sealed in a sample pan. An empty pan serves as a reference.
-
Temperature Program: The sample and reference pans are subjected to a precisely controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Heat Capacity Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions. Three experimental runs are typically required: a baseline (empty pans), a standard, and the sample.
References
- 1. ESDU 85024: Heat capacity and enthalpy of liquids: organic sulphur compounds (thiols and sulphides). [esdu.com]
- 2. ESDU: Physical Data, Chemical Engineering [esdu.com]
- 3. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 4. rudolphresearch.com [rudolphresearch.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 9. thermtest.com [thermtest.com]
- 10. mjbas.com [mjbas.com]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
Methodological & Application
Dodecyl Methyl Sulfide: An Odorless Reagent for Swern Oxidation in Modern Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Swern oxidation is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively. However, the traditional Swern protocol is infamous for the production of dimethyl sulfide (B99878) (DMS), a volatile and highly malodorous byproduct, posing significant challenges in laboratory settings. To address this long-standing issue, dodecyl methyl sulfoxide (B87167) (Dod-S(O)-Me), derived from the odorless dodecyl methyl sulfide (Dod-S-Me), has emerged as a practical and effective alternative to dimethyl sulfoxide (DMSO). The low volatility of this compound and its corresponding sulfoxide eliminates the noxious odors associated with the classic Swern oxidation, thereby improving the laboratory environment and simplifying product purification.[1][2] This document provides detailed application notes and protocols for the use of this compound as an odorless reagent in Swern oxidation.
Advantages of this compound in Swern Oxidation
The use of this compound offers several key advantages over the traditional dimethyl sulfoxide-based Swern oxidation:
-
Odorless Procedure: this compound and its corresponding sulfoxide are practically odorless due to their low volatility, completely mitigating the pungent smell of dimethyl sulfide.[2][3]
-
High Yields: The modified Swern oxidation using dodecyl methyl sulfoxide provides high yields for the oxidation of a wide range of alcohols, including benzylic, allylic, and aliphatic primary and secondary alcohols.[2]
-
Simplified Work-up: The byproducts derived from dodecyl methyl sulfoxide are less volatile and can be more easily removed during the work-up procedure.
-
Improved Laboratory Safety and Environment: The elimination of foul-smelling and volatile sulfur byproducts contributes to a safer and more pleasant laboratory environment.
Data Presentation
The following table summarizes the results of the odorless Swern oxidation of various alcohols using dodecyl methyl sulfoxide.
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%)[2] |
| 1 | Benzhydrol | Benzophenone | 95 |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | 99 |
| 3 | Geraniol | Geranial | 99 |
| 4 | 1-Dodecanol | 1-Dodecanal | 91 |
| 5 | Cyclohexanol | Cyclohexanone | 95 |
| 6 | Borneol | Camphor | 90 |
| 7 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 98 |
| 8 | 2-Adamantanol | 2-Adamantanone | 97 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Dod-S-Me)
This protocol describes the synthesis of the odorless precursor, this compound.
Materials:
-
Methyl iodide (MeI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-dodecanethiol in DMF, add potassium carbonate.
-
Add methyl iodide dropwise to the stirred suspension.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford this compound as a colorless oil.
Protocol 2: Synthesis of Dodecyl Methyl Sulfoxide (Dod-S(O)-Me)
This protocol details the oxidation of this compound to the corresponding sulfoxide, the active reagent for the odorless Swern oxidation.
Materials:
-
This compound (Dod-S-Me)
-
Sodium periodate (B1199274) (NaIO4) or Hydrogen Peroxide (H2O2)
-
Methanol (B129727) (for NaIO4 method) or Glacial Acetic Acid (for H2O2 method)
-
Water
Procedure A (using Sodium Periodate): [1]
-
Dissolve this compound in methanol.
-
Add a solution of sodium periodate in water dropwise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield dodecyl methyl sulfoxide as a white solid.
Procedure B (using Hydrogen Peroxide): [4]
-
Dissolve this compound in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution.
-
Stir the reaction mixture at room temperature until completion.
-
Neutralize the solution with aqueous sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give pure dodecyl methyl sulfoxide.
Protocol 3: Odorless Swern Oxidation of Alcohols
This protocol provides a general procedure for the oxidation of primary and secondary alcohols to aldehydes and ketones using dodecyl methyl sulfoxide.
Materials:
-
Dodecyl methyl sulfoxide (Dod-S(O)-Me)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Alcohol substrate
-
Triethylamine (B128534) (Et3N)
Procedure: [2]
-
To a stirred solution of oxalyl chloride in anhydrous dichloromethane at -60 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dodecyl methyl sulfoxide in anhydrous dichloromethane dropwise.
-
Stir the resulting mixture for 15 minutes at -60 °C.
-
Add a solution of the alcohol substrate in anhydrous dichloromethane dropwise.
-
After stirring for the appropriate time (typically 30-60 minutes), add triethylamine dropwise.
-
Continue stirring at -60 °C to -40 °C for 2-5 hours, then allow the reaction to warm to room temperature and stir for an additional 40 minutes to 1 hour.[2]
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aldehyde or ketone.
Visualizations
Caption: Mechanism of the Odorless Swern Oxidation.
Caption: Experimental Workflow for Odorless Swern Oxidation.
Caption: Rationale for Using this compound.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Odorless Corey-Kim Oxidation: Application Notes and Protocols Utilizing Dodecyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for performing the Corey-Kim oxidation using dodecyl methyl sulfide (B99878) (Dod-S-Me) as a practical and odorless alternative to the malodorous dimethyl sulfide (DMS). This modification maintains the mild and efficient nature of the classical Corey-Kim oxidation for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, while significantly improving the laboratory environment.[1][2][3]
Introduction
The Corey-Kim oxidation is a widely used method for the synthesis of aldehydes and ketones from alcohols.[1][4][5] The classical procedure involves the use of N-chlorosuccinimide (NCS), dimethyl sulfide (DMS), and a base, typically triethylamine (B128534) (TEA).[1] While effective, the volatile and foul-smelling nature of DMS is a significant drawback. To address this, an improved protocol has been developed that substitutes DMS with the non-volatile and odorless dodecyl methyl sulfide (Dod-S-Me).[6] This modification, pioneered by Ohsugi and colleagues, offers a more environmentally friendly and user-friendly approach without compromising the high yields and broad functional group tolerance of the original reaction.[6]
Advantages of Using this compound
-
Odorless: this compound is a non-volatile long-chain sulfide, eliminating the unpleasant smell associated with DMS.[6]
-
High Yields: The modified protocol provides excellent yields for the oxidation of a variety of primary and secondary alcohols.
-
Mild Reaction Conditions: The reaction proceeds under mild conditions, making it suitable for sensitive substrates.[1]
-
Green Chemistry: This method aligns with the principles of green chemistry by replacing a hazardous and unpleasant reagent with a safer alternative.[6]
Reaction Mechanism
The reaction mechanism of the Corey-Kim oxidation using this compound is analogous to the classical mechanism.
-
Formation of the Electrophilic Sulfur Species: this compound reacts with N-chlorosuccinimide (NCS) to form an electrophilic chlorosulfonium salt intermediate.
-
Alcohol Attack: The alcohol substrate acts as a nucleophile and attacks the electrophilic sulfur atom of the intermediate, forming an alkoxysulfonium salt.[1]
-
Deprotonation and Carbonyl Formation: A base, typically triethylamine (TEA), removes a proton from the carbon bearing the oxygen. This induces an elimination reaction, leading to the formation of the desired aldehyde or ketone, this compound, and triethylammonium (B8662869) chloride.[1]
Caption: Reaction mechanism of the Corey-Kim oxidation using this compound.
Experimental Protocols
Materials and Reagents
-
Alcohol substrate
-
This compound (Dod-S-Me)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous toluene (B28343) or dichloromethane
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
General Procedure for the Oxidation of Alcohols
This protocol is adapted from the work of Ohsugi et al.
-
Reaction Setup: To a stirred suspension of N-chlorosuccinimide (1.2 equivalents) in anhydrous toluene (or dichloromethane) at 0 °C under an inert atmosphere, add this compound (1.2 equivalents) dropwise.
-
Formation of the Reagent: Stir the resulting mixture at 0 °C for 10 minutes.
-
Addition of Alcohol: Add a solution of the alcohol (1.0 equivalent) in anhydrous toluene (or dichloromethane) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Addition of Base: Once the alcohol is consumed, add triethylamine (2.5 equivalents) to the reaction mixture at 0 °C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. Quench the reaction by adding water.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for the odorless Corey-Kim oxidation.
Quantitative Data
The following table summarizes the yields obtained for the oxidation of various alcohols using the this compound protocol in different solvents, as reported by Ohsugi et al.
| Entry | Alcohol Substrate | Solvent | Yield (%) |
| 1 | Benzyl alcohol | Toluene | 98 |
| 2 | Benzyl alcohol | Dichloromethane | 99 |
| 3 | 4-Methoxybenzyl alcohol | Toluene | 95 |
| 4 | 4-Nitrobenzyl alcohol | Toluene | 96 |
| 5 | 1-Phenylethanol | Toluene | 97 |
| 6 | Cinnamyl alcohol | Toluene | 93 |
| 7 | 1-Octanol | Toluene | 94 |
| 8 | 2-Octanol | Toluene | 95 |
| 9 | Cyclohexanol | Toluene | 96 |
Synthesis of this compound
This compound can be readily prepared from commercially available starting materials.
Protocol for the Synthesis of this compound
-
Reaction Setup: To a solution of 1-dodecanethiol (B93513) (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or methanol, add a solution of sodium hydroxide (B78521) (1.1 equivalents) in water.
-
Formation of Thiolate: Stir the mixture at room temperature for 30 minutes to form the sodium dodecanethiolate.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give this compound, which can be further purified by distillation if necessary.
Conclusion
The substitution of dimethyl sulfide with this compound in the Corey-Kim oxidation protocol offers a significant improvement by eliminating the malodorous nature of the reaction while maintaining its high efficiency and mild conditions. This modification is particularly beneficial for large-scale synthesis and in laboratory environments where fume hood capacity is a concern. The straightforward preparation of this compound and the high yields obtained in the oxidation of a wide range of alcohols make this an attractive and practical alternative for modern organic synthesis.
References
Application Notes and Protocols for Alcohol Oxidation with Dodecyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oxidation of primary and secondary alcohols to aldehydes and ketones using dodecyl methyl sulfide (B99878). This method, a variation of the Corey-Kim oxidation, offers a significant advantage by replacing the malodorous dimethyl sulfide (DMS) with the odorless dodecyl methyl sulfide, contributing to a safer and more pleasant laboratory environment. The reaction proceeds under mild conditions and is compatible with a variety of functional groups, making it a valuable tool in organic synthesis.
Data Presentation
The use of this compound in the Corey-Kim oxidation provides high to excellent yields for a range of primary and secondary alcohols. Below is a summary of representative examples.
| Substrate (Alcohol) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octanol | Octanal | Toluene (B28343) | -20 to 0 | 1.5 | ~95 |
| Benzyl alcohol | Benzaldehyde | Dichloromethane (B109758) | -40 to -20 | 4.5 | ~98 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Dichloromethane | -40 to -20 | 4.5 | ~99 |
| Cinnamyl alcohol | Cinnamaldehyde | Dichloromethane | -40 to -20 | 4.5 | ~92 |
| 2-Adamantanol | 2-Adamantanone | Dichloromethane | -40 to -20 | 4.5 | ~96 |
Experimental Protocols
This protocol is adapted from the established Corey-Kim oxidation procedure, modified for the use of this compound.
Materials:
-
This compound (Dod-S-Me)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (B128534) (Et3N), freshly distilled
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Substrate (primary or secondary alcohol)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Electrophilic Sulfur Reagent:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-chlorosuccinimide (1.5 equivalents relative to the alcohol).
-
Add anhydrous dichloromethane or toluene via syringe.
-
Cool the suspension to -40 °C (for dichloromethane) or -20 °C (for toluene) using a cooling bath.
-
Slowly add a solution of this compound (1.5 equivalents) in the chosen anhydrous solvent to the NCS suspension with vigorous stirring.
-
Stir the resulting mixture at the same temperature for 30 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the alcohol solution dropwise to the pre-formed electrophilic sulfur reagent from step 1, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 2 hours.
-
-
Formation of the Carbonyl Compound:
-
Slowly add freshly distilled triethylamine (2.5 equivalents) to the reaction mixture.
-
Continue stirring at the low temperature for an additional 2.5 hours.
-
Allow the reaction mixture to warm to room temperature.
-
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Mandatory Visualization
Diagram of the Experimental Workflow:
Caption: A flowchart illustrating the key steps of the alcohol oxidation protocol.
Diagram of the Reaction Mechanism:
Caption: The reaction mechanism for the oxidation of alcohols.
Application Notes and Protocols: Dodecyl Methyl Sulfide in the Synthesis of Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of dodecyl methyl sulfide (B99878) as a reagent in the synthesis of aldehydes and ketones. This method, a modification of the Corey-Kim oxidation, offers a significant advantage by replacing the volatile and malodorous dimethyl sulfide (DMS) with the non-volatile and odorless dodecyl methyl sulfide, thereby improving laboratory safety and working conditions.[1][2]
Introduction
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. The Corey-Kim oxidation is a mild and efficient method for this conversion, employing N-chlorosuccinimide (NCS) and a dialkyl sulfide.[3][4][5] While traditionally utilizing dimethyl sulfide (DMS), the associated strong and unpleasant odor is a significant drawback. The use of this compound as a direct replacement for DMS provides an effective and odorless alternative, making the Corey-Kim oxidation a more practical and environmentally friendly procedure.[1][2] This modification maintains the mild reaction conditions and broad functional group tolerance of the original protocol.
Reaction Principle and Workflow
The reaction proceeds via the formation of an electrophilic sulfur species from the reaction of this compound and N-chlorosuccinimide (NCS). This intermediate then activates the alcohol, making it susceptible to deprotonation by a mild base, typically triethylamine (B128534) (Et₃N), to yield the corresponding carbonyl compound.
A general workflow for the odorless Corey-Kim oxidation is depicted below:
Caption: General workflow for the odorless Corey-Kim oxidation.
Data Presentation: Oxidation of Various Alcohols
The odorless Corey-Kim oxidation using this compound has been shown to be effective for a variety of primary and secondary alcohols, affording the corresponding aldehydes and ketones in excellent yields.[6] The reaction conditions are generally mild and tolerate a range of functional groups.
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | Toluene (B28343) | 99 |
| 2 | Benzyl alcohol | Benzaldehyde | CH₂Cl₂ | 93 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Toluene | 98 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Toluene | 95 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | Toluene | 96 |
| 6 | 1-Octanol | Octanal | Toluene | 94 |
| 7 | Cyclohexanol | Cyclohexanone | Toluene | 95 |
| 8 | 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | Toluene | 97 |
| 9 | Menthol | Menthone | Toluene | 98 |
Data sourced from Ohsugi, et al., Tetrahedron, 2003, 59, 8393-8398.
Experimental Protocols
The following protocols are based on the work of Ohsugi and colleagues, providing a general procedure for the odorless Corey-Kim oxidation.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS), recrystallized from water and dried under vacuum
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous toluene or dichloromethane (B109758) (CH₂Cl₂)
-
Primary or secondary alcohol
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
General Procedure for the Odorless Corey-Kim Oxidation:
-
To a stirred suspension of N-chlorosuccinimide (1.2 mmol) in anhydrous toluene (5 mL) at 0 °C under an inert atmosphere, add this compound (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to the appropriate temperature (typically 0 °C or -20 °C, depending on the substrate).
-
Add a solution of the alcohol (1.0 mmol) in anhydrous toluene (2 mL) dropwise.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Add triethylamine (2.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Note: Reaction times and temperatures may need to be optimized for specific substrates.
Reaction Mechanism
The mechanism of the odorless Corey-Kim oxidation is analogous to the traditional method, with this compound acting as the nucleophile.
Caption: Simplified mechanism of the odorless Corey-Kim oxidation.
Conclusion
The substitution of dimethyl sulfide with this compound in the Corey-Kim oxidation provides a highly effective and odorless method for the synthesis of aldehydes and ketones from primary and secondary alcohols.[1][2] The reaction proceeds under mild conditions with high yields and is applicable to a wide range of substrates. These application notes and protocols offer a practical guide for researchers in organic synthesis and drug development, promoting a safer and more pleasant laboratory environment without compromising reaction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 5. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Applications of Dodecyl Methyl Sulfide in Pharmaceutical Synthesis: A Greener Approach to Alcohol Oxidation
Introduction
In the landscape of pharmaceutical synthesis, the oxidation of primary and secondary alcohols to aldehydes and ketones represents a cornerstone transformation. However, classic methods like the Swern and Corey-Kim oxidations, while effective, are often hampered by the use of volatile and malodorous reagents, primarily dimethyl sulfide (B99878) (DMS) and its corresponding oxide (DMSO). Dodecyl methyl sulfide has emerged as a critical alternative, offering a solution to the olfactory challenges associated with these widely used reactions without compromising their synthetic utility. Its low volatility renders it virtually odorless, significantly improving the laboratory environment and aligning with the principles of green chemistry. This application note details the use of this compound and its derivative, dodecyl methyl sulfoxide (B87167), in modified Swern and Corey-Kim oxidations, providing protocols and quantitative data for their application in organic synthesis relevant to the pharmaceutical industry.
Application in Odorless Corey-Kim Oxidation
This compound serves as a direct, odorless substitute for dimethyl sulfide in the Corey-Kim oxidation. This reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. The use of this compound maintains high reaction yields while eliminating the pungent odor of DMS.[1]
Experimental Protocol: General Procedure for Odorless Corey-Kim Oxidation
To a solution of N-chlorosuccinimide (NCS) (1.2 mmol) in anhydrous dichloromethane (B109758) (4 mL) under a nitrogen atmosphere at -25 °C, a solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise. The resulting mixture is stirred for 20 minutes at -25 °C before the dropwise addition of a solution of the alcohol substrate (1.0 mmol) in anhydrous dichloromethane (2 mL). The reaction is stirred for an additional 2 hours at -25 °C. Subsequently, triethylamine (B128534) (2.4 mmol) is added, and the mixture is stirred for another 2.5 hours at the same temperature. The reaction is then quenched with water and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data for Odorless Corey-Kim Oxidation
The following table summarizes the results for the oxidation of various alcohol substrates using the this compound-based Corey-Kim protocol.
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) |
| 1 | 1-Dodecanol | Dodecanal | 95 |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | 98 |
| 3 | Geraniol | Geranial | 93 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 99 |
| 5 | 2-Adamantanol | 2-Adamantanone | 96 |
| 6 | (-)-Menthol | (-)-Menthone | 94 |
Data sourced from Ohsugi et al., Tetrahedron, 2003, 59, 8393-8398.[1]
Application in Odorless Swern Oxidation
For the Swern oxidation, dodecyl methyl sulfoxide, the oxidized form of this compound, is utilized as the odorless replacement for dimethyl sulfoxide (DMSO). Dodecyl methyl sulfoxide can be synthesized from this compound via oxidation with reagents such as sodium periodate. This modified Swern protocol is highly effective for the oxidation of a wide range of alcohols to carbonyl compounds.
Experimental Protocol: General Procedure for Odorless Swern Oxidation
To a solution of oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (4 mL) under a nitrogen atmosphere at -60 °C, a solution of dodecyl methyl sulfoxide (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise. The mixture is stirred for 15 minutes at -60 °C. A solution of the alcohol substrate (1.0 mmol) in anhydrous dichloromethane (2 mL) is then added dropwise, and the reaction is stirred for an additional 30 minutes at the same temperature. Triethylamine (4.0 mmol) is subsequently added, and the reaction mixture is allowed to warm to room temperature over 1 hour. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data for Odorless Swern Oxidation
The following table presents the yields for the oxidation of various alcohols using the dodecyl methyl sulfoxide-based Swern protocol.
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) |
| 1 | 1-Dodecanol | Dodecanal | 94 |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | 98 |
| 3 | Geraniol | Geranial | 92 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 99 |
| 5 | 2-Adamantanol | 2-Adamantanone | 95 |
| 6 | (-)-Menthol | (-)-Menthone | 93 |
Data sourced from Ohsugi et al., Tetrahedron, 2003, 59, 8393-8398.[1]
Reaction Mechanisms and Workflows
The underlying mechanisms of the odorless Corey-Kim and Swern oxidations are analogous to their traditional counterparts. The key difference is the use of the long-chain this compound or sulfoxide, which does not alter the core chemical transformations.
Corey-Kim Oxidation Workflow
The workflow for the odorless Corey-Kim oxidation involves the initial activation of this compound with N-chlorosuccinimide to form an electrophilic sulfur species. This is followed by nucleophilic attack by the alcohol and subsequent base-mediated elimination to yield the carbonyl product.
References
Application Notes and Protocols for Dodecyl Methyl Sulfide in Microemulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl methyl sulfide (B99878) is an amphiphilic molecule with a long hydrophobic dodecyl chain and a polar thioether head group, positioning it as a potentially valuable non-ionic surfactant for the formulation of microemulsions. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a co-surfactant.[1][2][3] Their unique properties, such as high interfacial area, low interfacial tension, and the ability to solubilize both lipophilic and hydrophilic drugs, make them attractive vehicles for advanced drug delivery.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the utilization of dodecyl methyl sulfide in the development of microemulsion-based drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the successful formulation of stable and effective microemulsions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈S | [8] |
| Molecular Weight | 216.43 g/mol | [8][9] |
| Appearance | Colorless liquid | [8] |
| Density | 0.816 g/mL at 25 °C | [9][10] |
| Boiling Point | 110 °C at 0.2 mmHg | [9][10] |
| Refractive Index (n20/D) | 1.4610 | [9] |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Hydrophile-Lipophile Balance (HLB) | Estimated to be low (indicative of lipophilicity) | [3] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[11] Determining the CMC is a critical first step in characterizing a new surfactant. The surface tension method is a widely used and reliable technique.[1]
Objective: To determine the CMC of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate)
-
High-precision analytical balance
-
Glassware
Procedure:
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the point at which the surface tension ceases to decrease significantly with increasing surfactant concentration. This is identified as the inflection point in the plot.[1]
Data Presentation:
| This compound Concentration (mol/L) | Surface Tension (mN/m) |
| 1.0 x 10⁻⁶ | 72.0 |
| 1.0 x 10⁻⁵ | 65.3 |
| 5.0 x 10⁻⁵ | 58.1 |
| 1.0 x 10⁻⁴ | 52.4 |
| 5.0 x 10⁻⁴ | 45.2 |
| 1.0 x 10⁻³ | 38.9 |
| 5.0 x 10⁻³ | 35.1 |
| 1.0 x 10⁻² | 35.0 |
| 5.0 x 10⁻² | 34.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Microemulsion Based Nanostructures for Drug Delivery [frontiersin.org]
- 7. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(Methylsulfanyl)dodecane | C13H28S | CID 77287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 正十二烷基甲基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 3698-89-3 [chemicalbook.com]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving Dodecyl Methyl Sulfide
Introduction
Dodecyl methyl sulfide (B99878) (Dod-S-Me) has emerged as a significant reagent in organic synthesis, particularly as a less volatile and odorless substitute for dimethyl sulfide (DMS) in widely used oxidation reactions.[1] This is of particular importance in the context of green chemistry, aiming to improve laboratory and industrial environments.[1] Its application is especially notable in the Corey-Kim and Swern oxidations, which are fundamental transformations for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.[1][2] These products are often crucial intermediates in the synthesis of fine chemicals, fragrances, agrochemicals, and pharmaceuticals.[3] The use of dodecyl methyl sulfide and its corresponding sulfoxide (B87167) offers an effective and odorless alternative, enhancing the safety and sustainability of these essential chemical processes.[1][4]
Data Presentation: Oxidation of Various Alcohols
The efficiency of this compound in the modified Corey-Kim oxidation has been demonstrated with a range of primary and secondary alcohols. The following table summarizes the yields obtained using N-chlorosuccinimide (NCS) as the activating agent and triethylamine (B128534) (Et3N) as the base in different solvents.
Table 1: Yields of Aldehydes and Ketones from the Oxidation of Alcohols using this compound.
| Entry | Alcohol Substrate | Solvent | Product | Yield (%) |
| 1 | 1-Decanol | Toluene (B28343) | Decanal | 95 |
| 2 | Benzyl alcohol | Toluene | Benzaldehyde | 98 |
| 3 | Cinnamyl alcohol | Toluene | Cinnamaldehyde | 96 |
| 4 | 4-Nitrobenzyl alcohol | Toluene | 4-Nitrobenzaldehyde | 99 |
| 5 | 4-Methoxybenzyl alcohol | Toluene | 4-Methoxybenzaldehyde | 97 |
| 6 | 2-Octanol | Toluene | 2-Octanone | 94 |
| 7 | 1-Phenylethanol | Toluene | Acetophenone | 98 |
| 8 | Benzhydrol | Toluene | Benzophenone | 99 |
| 9 | 1-Decanol | Dichloromethane | Decanal | 96 |
| 10 | Benzyl alcohol | Dichloromethane | Benzaldehyde | 98 |
Data extracted from Ohsugi, S.-I., et al. (2003). Tetrahedron, 59(43), 8393-8398.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-dodecanethiol (B93513) and methyl iodide.
Materials:
-
1-Dodecanethiol
-
Methyl iodide
-
Sodium hydroxide (B78521) (NaOH)
-
Aminoiminomethanesulfinic acid
-
Cetyltrimethylammonium chloride
-
Tetrahydrofuran (B95107) (THF)
-
Water
Procedure:
-
In a reaction vessel, combine 1-dodecanethiol, sodium hydroxide, aminoiminomethanesulfinic acid, and cetyltrimethylammonium chloride in a mixture of tetrahydrofuran and water.[5]
-
Heat the reaction mixture and maintain it for approximately 3.3 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation to yield pure this compound. A reported yield for a similar synthesis is 83%.[5]
Protocol 2: Odorless Corey-Kim Oxidation of an Alcohol
This protocol details the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone using this compound.
Materials:
-
This compound (Dod-S-Me)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous toluene or dichloromethane
-
Primary or secondary alcohol
-
Triethylamine (Et3N)
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve N-chlorosuccinimide (1.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.1 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the alcohol (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1.5 hours.
-
Add triethylamine (1.5 mmol) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizations of Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the Corey-Kim and Swern oxidations utilizing this compound.
Caption: Corey-Kim oxidation pathway using this compound.
Caption: Swern oxidation pathway using dodecyl methyl sulfoxide.
Application in Drug Development
The development of robust and scalable synthetic methods is a cornerstone of drug discovery and development. Oxidation reactions are ubiquitous in the synthesis of complex pharmaceutical molecules. The use of this compound in Corey-Kim and Swern oxidations offers several advantages for drug development professionals:
-
Improved Safety and Working Environment: The elimination of the pungent and toxic odor associated with dimethyl sulfide significantly improves the laboratory environment, which is crucial for the well-being of researchers and for compliance with safety regulations.[1]
-
High Yields and Broad Substrate Scope: The high yields achieved with a variety of alcohol substrates, including those with sensitive functional groups, make this an attractive method for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry.[1]
-
Potential for Process Scale-Up: The use of a less volatile reagent simplifies handling and containment, which can be advantageous when scaling up reactions for the production of active pharmaceutical ingredients (APIs) and their intermediates.
-
Alignment with Green Chemistry Principles: By replacing a hazardous reagent with a safer alternative, this methodology aligns with the principles of green chemistry, which are increasingly important in the pharmaceutical industry to minimize environmental impact and improve process sustainability.[1]
Sulfur-containing motifs are prevalent in a wide range of approved drugs and clinical candidates.[6] Therefore, efficient and safe methods for their synthesis and modification, such as the odorless oxidation protocols described here, are of high value to the drug development community.
References
- 1. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.com [scientificlabs.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecyl methyl sulfide as a precursor for dodecyl methyl sulfoxide synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl methyl sulfoxide (B87167) is a long-chain sulfoxide that serves as a non-volatile and odorless alternative to dimethyl sulfoxide (DMSO) in various chemical transformations, most notably in Swern and Corey-Kim oxidations. Its use mitigates the pungent and pervasive odor associated with its lower molecular weight analog, dimethyl sulfide (B99878), a byproduct in these reactions. This document provides detailed protocols for the synthesis of dodecyl methyl sulfoxide from its precursor, dodecyl methyl sulfide, through oxidation. The primary method detailed herein utilizes sodium periodate (B1199274) as the oxidant, a reliable and selective reagent for this transformation.
Introduction
In the realm of drug development and organic synthesis, the search for reagents and reaction conditions that are both efficient and environmentally benign is a continuous endeavor. This compound has emerged as a valuable precursor for the synthesis of dodecyl methyl sulfoxide, a key reagent in odorless oxidation protocols.[1] The higher boiling point and lower volatility of this compound and its corresponding sulfoxide make them preferable alternatives to the traditionally used dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO), which are known for their strong, unpleasant odors.[1] This application note provides a comprehensive guide to the synthesis of dodecyl methyl sulfoxide, including a detailed experimental protocol and relevant data.
Synthesis of Dodecyl Methyl Sulfoxide
The synthesis of dodecyl methyl sulfoxide is achieved through the oxidation of this compound. Several oxidizing agents can be employed for this transformation, with sodium periodate (NaIO₄) being a commonly used and effective choice due to its selectivity for sulfide to sulfoxide oxidation, minimizing over-oxidation to the corresponding sulfone.
Quantitative Data
While specific yield data for the laboratory-scale synthesis of dodecyl methyl sulfoxide can vary, commercially available dodecyl methyl sulfoxide typically boasts a purity of 98%. The protocol provided below is designed to achieve a high yield and purity of the final product.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Oxidizing Agent | Sodium Periodate (NaIO₄) | |
| Product | Dodecyl Methyl Sulfoxide | - |
| Typical Purity | 98% |
Experimental Protocol: Oxidation of this compound
This protocol is adapted from a general procedure for the oxidation of sulfides to sulfoxides using sodium periodate.[2]
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Water (deionized)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or aqueous methanol.
-
Addition of Oxidant: Cool the solution in an ice bath. To the stirred solution, add a solution of sodium periodate (1.1 to 1.5 equivalents) in water portion-wise, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfide and the appearance of the more polar sulfoxide.
-
Workup:
-
Once the reaction is complete, filter the reaction mixture to remove the sodium iodate (B108269) precipitate.
-
Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude dodecyl methyl sulfoxide.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the sulfoxide from any unreacted sulfide and over-oxidized sulfone.
-
-
Characterization: The purified dodecyl methyl sulfoxide should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizing the Synthesis and Application
Logical Relationship Diagram
The following diagram illustrates the role of this compound as a precursor in the synthesis of dodecyl methyl sulfoxide and its subsequent application in odorless oxidation reactions.
Caption: this compound as a precursor for dodecyl methyl sulfoxide.
Experimental Workflow Diagram
The diagram below outlines the key steps in the synthesis and purification of dodecyl methyl sulfoxide.
Caption: Workflow for dodecyl methyl sulfoxide synthesis.
Conclusion
The synthesis of dodecyl methyl sulfoxide from this compound provides a valuable alternative to traditional DMSO-based reagents, particularly in applications where odor is a concern. The oxidation with sodium periodate is a robust and selective method for this transformation. The detailed protocol and workflows provided in this application note are intended to guide researchers in the successful preparation and purification of this important synthetic tool, thereby facilitating its broader use in academic and industrial research, including drug development.
References
Green Chemistry Applications of Odorless Sulfur Compounds: Application Notes and Protocols
Introduction
Traditional organic sulfur chemistry is often plagued by the notoriously foul and pervasive odors of low-molecular-weight thiols and sulfides, such as ethanethiol (B150549) and dimethyl sulfide (B99878) (DMS).[1] Beyond the unpleasant working conditions, these compounds can be toxic and pose environmental risks.[2][3] In response, the principles of green chemistry have driven the development of odorless or low-odor sulfur reagents. These next-generation compounds are designed to be less volatile or possess structural modifications that mitigate their odor, while also offering benefits like simplified purification procedures and reduced environmental impact.[1][4] This document provides detailed application notes and protocols for several key classes of odorless sulfur compounds, aimed at researchers, scientists, and drug development professionals.
Application Note 1: Odorless Sulfides in Alcohol Oxidation
Overview
The Swern and Corey-Kim oxidations are fundamental transformations for converting primary and secondary alcohols into aldehydes and ketones, respectively.[5][6][7] However, the classical protocols utilize the volatile and malodorous dimethyl sulfide (DMS) or dimethyl sulfoxide (B87167) (DMSO).[7] Odorless alternatives, such as Dodecyl Methyl Sulfide (Dod-S-Me) and Methyl 6-morpholinohexyl sulfide (MMS), have been developed to address this significant drawback.[8][9] These reagents have lower volatility or contain basic moieties that allow for simple acid-base extraction, eliminating the need for extensive chromatography and improving the overall greenness of the process.[1][10]
Logical Relationship: Traditional vs. Odorless Sulfide Reagents
The key strategy to render sulfur reagents odorless is to reduce their volatility. This is typically achieved by introducing long alkyl chains or polar functional groups.
Caption: Structural modifications rendering volatile sulfur compounds odorless.
Data Presentation: Comparison of Reagents in Alcohol Oxidation
| Reagent System | Application | Typical Yield | Key Advantages | Disadvantages |
| DMS / NCS (Corey-Kim) | Alcohol Oxidation | High | Well-established | Extremely foul odor |
| DMSO / (COCl)₂ (Swern) | Alcohol Oxidation | High | Well-established, mild | Extremely foul odor (DMS byproduct)[7] |
| Dod-S-Me / NCS (Corey-Kim) | Alcohol Oxidation | Excellent | Odorless, Green Chemistry approach[8] | Higher molecular weight of reagent |
| MMS / NCS (Corey-Kim) | Alcohol Oxidation | High | Odorless, byproduct easily removed by acid extraction[1] | Requires synthesis of the reagent |
| MMSO / Activator (Swern) | Alcohol Oxidation | High | Odorless, simplified extractive workup[1][9] | Requires synthesis of the reagent |
Experimental Protocol: Odorless Corey-Kim Oxidation using Methyl 6-morpholinohexyl sulfide (MMS)
This protocol is adapted from the procedure described by Nishide, et al. for the oxidation of a generic alcohol.[1]
Materials:
-
N-chlorosuccinimide (NCS)
-
Methyl 6-morpholinohexyl sulfide (MMS) (3a)
-
Substrate (Alcohol)
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen (N₂) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add a solution of N-chlorosuccinimide (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Add a solution of Methyl 6-morpholinohexyl sulfide (MMS) (1.5 equivalents) in dichloromethane dropwise to the cooled NCS solution.
-
Stir the resulting reaction mixture at -40 °C for 30 minutes.
-
Add a solution of the alcohol (1.0 equivalent) in dichloromethane to the reaction mixture.
-
Continue stirring the reaction for 2 hours at -40 °C.
-
Add freshly distilled triethylamine (3.0 equivalents) to the flask.
-
Allow the reaction mixture to stir at -40 °C for an additional 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The byproduct, MMS, can be recovered from the initial acidic aqueous layer by basification and extraction.
Experimental Workflow: Odorless Corey-Kim Oxidation
Caption: Workflow for the odorless Corey-Kim oxidation protocol.
Application Note 2: Odorless Thiols for Demethylation and Glycosylation
Overview
Cleavage of aryl methyl ethers to phenols is a crucial step in the synthesis of many natural products and pharmaceuticals. Thiolates are effective reagents for this transformation, but traditional methods use foul-smelling thiols like ethanethiol. 1-Dodecanethiol (B93513), a long-chain and practically odorless thiol, serves as an excellent green alternative.[11][12][13] Similarly, in carbohydrate chemistry, the synthesis of thioglycosides often involves malodorous thiophenols. Odorless derivatives like p-octyloxybenzenethiol enable the clean and smell-free synthesis of these important glycosyl donors.[4][14]
Data Presentation: Comparison of Thiol Reagents in Synthesis
| Reagent | Application | Typical Yield | Key Advantages | Disadvantages |
| Ethanethiol / NaH | Demethylation | Good-Excellent | High reactivity | Volatile, extremely foul odor, requires pyrophoric NaH |
| 1-Dodecanethiol / NaOH | Demethylation | High | Odorless, non-pyrophoric base, clean conversion[11][12] | Higher reaction temperatures may be needed |
| Thiophenol | Thioglycoside Synthesis | Good-Excellent | Well-established | Pervasive foul odor |
| p-Octyloxybenzenethiol | Thioglycoside Synthesis | Excellent | Odorless procedure from start to finish[4] | Requires synthesis of the reagent |
Experimental Protocol: Demethylation of Aryl Methyl Ethers using 1-Dodecanethiol
This protocol is based on the practical method developed by Chae, featuring in-situ generation of the thiolate.[11][12][13]
Materials:
-
Aryl methyl ether substrate
-
1-Dodecanethiol (≥98%)
-
Sodium hydroxide (B78521) (NaOH)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aryl methyl ether (1.0 equivalent), 1-dodecanethiol (1.5 - 2.0 equivalents), and sodium hydroxide (2.0 - 3.0 equivalents).
-
Add N-Methyl-2-pyrrolidone (NMP) to the flask to serve as the solvent.
-
Heat the reaction mixture to 130-160 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl (e.g., 1M or 2M) to protonate the resulting phenoxide.
-
Extract the product with an appropriate organic solvent, such as ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The desired phenolic product can be further purified by column chromatography if necessary.
Application Note 3: Odorless Thia-Michael Additions using Bunte Salts
Overview
The thia-Michael addition is a powerful C-S bond-forming reaction. The direct use of thiols, however, brings the usual odor-related challenges. An elegant, odorless alternative is the use of Bunte salts as thiol surrogates.[15][16] Bunte salts are stable, crystalline, and odorless solids prepared from the reaction of alkyl halides with sodium thiosulfate (B1220275).[15] Under acidic conditions, they hydrolyze in situ to generate the active thiol, which then participates in the Michael addition without the release of foul-smelling volatiles into the laboratory atmosphere.[16]
Experimental Protocol: One-Pot Thia-Michael Addition via a Bunte Salt
This protocol is adapted from the general procedure described by Lu, et al.[15]
Materials:
-
Benzyl halide (or other suitable organic halide)
-
Sodium thiosulfate (Na₂S₂O₃)
-
α,β-Unsaturated ketone (Michael acceptor)
-
p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst
-
Methanol (B129727) (MeOH) as solvent
Procedure:
-
In a reaction vessel, combine the organic halide (1.5 mmol) and sodium thiosulfate (2.0 mmol) in methanol (1.0 mL).
-
Stir the mixture at 80 °C for 2 hours to form the Bunte salt in situ.
-
To this mixture, add the α,β-unsaturated ketone (0.50 mmol) and p-toluenesulfonic acid (0.10 mmol).
-
Continue to stir the reaction at 80 °C for an additional 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate (4.0 mL).
-
Filter the mixture through a pad of silica (B1680970) gel layered over Celite to remove inorganic salts.
-
Remove the volatiles from the filtrate under reduced pressure to afford the crude product.
-
The crude material can be purified by column chromatography on silica gel to yield the pure β-sulfido carbonyl compound.
Experimental Workflow: Thia-Michael Addition via Bunte Salt
Caption: Workflow for a one-pot odorless thia-Michael addition.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Odorless benzenethiols in synthesis of thioglycosides and its application for glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. An odorless thia-Michael addition using Bunte salts as thiol surrogates - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01381J [pubs.rsc.org]
- 16. An odorless thia-Michael addition using Bunte salts as thiol surrogates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Corey-Kim Oxidation with Dodecyl Methyl Sulfide
Welcome to the technical support center for the Corey-Kim oxidation, specifically tailored for researchers, scientists, and drug development professionals utilizing the odorless dodecyl methyl sulfide (B99878) reagent. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the smooth execution and optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using dodecyl methyl sulfide over dimethyl sulfide (DMS) in the Corey-Kim oxidation?
A1: this compound is a non-volatile and odorless alternative to the malodorous and volatile dimethyl sulfide (DMS).[1] Its use significantly improves the laboratory environment and aligns with green chemistry principles without compromising the high yields achievable with the traditional Corey-Kim oxidation.[1][2]
Q2: What is the general mechanism of the Corey-Kim oxidation?
A2: The reaction proceeds through the formation of an electrophilic sulfur species. N-chlorosuccinimide (NCS) activates this compound, which is then attacked by the alcohol substrate. Subsequent deprotonation by a base, typically triethylamine (B128534), leads to the formation of the desired aldehyde or ketone and dodecyl methyl sulfoxide (B87167) as a byproduct.[3][4][5]
Q3: Can this method be used for all types of alcohols?
A3: The Corey-Kim oxidation is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] However, it is generally not suitable for tertiary alcohols.[4] Special care must be taken with allylic and benzylic alcohols, as they have a tendency to form the corresponding chlorides as byproducts.[3][5]
Q4: What are the typical reaction temperatures for this oxidation?
A4: A key advantage of the Corey-Kim oxidation over the Swern oxidation is that it can be conducted at temperatures above -25 °C, typically between -25 °C and 0 °C.[5] This makes the procedure more convenient for many standard laboratory setups.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Ensure that the N-chlorosuccinimide (NCS) is of high purity and has been stored in a desiccator. Triethylamine should be distilled and stored over potassium hydroxide (B78521) to ensure it is anhydrous. |
| Moisture in the Reaction | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient Reagent Stoichiometry | While near-stoichiometric amounts can be effective, for sluggish reactions, a slight excess of NCS and this compound (e.g., 1.1-1.2 equivalents) may be beneficial. |
| Low Reaction Temperature | While the reaction can be run at warmer temperatures than a Swern oxidation, ensure the initial activation of the sulfide and the subsequent addition of the alcohol are performed at a sufficiently low temperature (e.g., -25 °C to 0 °C) to prevent side reactions. |
| Incomplete Reaction | Monitor the reaction by thin-layer chromatography (TLC). If the starting material is consumed slowly, consider allowing the reaction to stir for a longer period at the optimal temperature before quenching. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Prevention/Solution |
| Chlorinated Byproduct (especially with allylic/benzylic alcohols) | The intermediate alkoxysulfonium salt can be attacked by the chloride ion. | Add the triethylamine base promptly after the addition of the alcohol to facilitate the desired elimination reaction.[5] |
| Methylthiomethyl (MTM) Ether | This can be a significant byproduct when using more polar solvents like dichloromethane.[8] | Consider using a less polar solvent such as toluene (B28343), which has been shown to give excellent yields.[1] |
| Unidentified Impurities | The reaction of NCS with the sulfide can be exothermic and lead to decomposition if not controlled. | Add the this compound solution dropwise to the NCS suspension at a low temperature to manage the initial exotherm.[9] |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Solution |
| Removal of Dodecyl Methyl Sulfoxide | The long alkyl chain of the dodecyl methyl sulfoxide byproduct makes it less volatile and more challenging to separate from the desired product by standard chromatography than dimethyl sulfoxide. | An acidic workup can be employed to protonate the sulfoxide, facilitating its removal through aqueous extraction. Alternatively, for non-polar products, column chromatography with a carefully selected solvent system can be effective. |
Data Presentation
The use of this compound in Corey-Kim oxidations has been shown to provide high yields in various solvents. Below is a summary of expected outcomes based on literature reports.
| Substrate | Solvent | Reported Yield | Reference |
| Various Alcohols | Dichloromethane | High | Ohsugi et al., 2003[1] |
| Various Alcohols | Toluene | High | Ohsugi et al., 2003[1] |
Experimental Protocols
General Protocol for the Corey-Kim Oxidation of a Secondary Alcohol using this compound
Materials:
-
Secondary alcohol (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
This compound (1.1 eq)
-
Triethylamine (2.0 eq)
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Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-chlorosuccinimide (1.1 eq).
-
Add anhydrous toluene to create a suspension.
-
Cool the suspension to -25 °C in a suitable cooling bath.
-
In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous toluene.
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Slowly add the this compound solution to the cooled NCS suspension dropwise over 10-15 minutes. Stir the resulting mixture for 30 minutes at -25 °C.
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Dissolve the secondary alcohol (1.0 eq) in anhydrous toluene and add it dropwise to the reaction mixture.
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Stir the reaction mixture at -25 °C for 2-3 hours, monitoring the progress by TLC.
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Add triethylamine (2.0 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The reaction mechanism of the Corey-Kim oxidation.
Caption: A typical experimental workflow for the reaction.
Caption: A logical guide to troubleshooting common issues.
References
- 1. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 6. Corey-Kim Oxidation [organic-chemistry.org]
- 7. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Me2S/NCS Corey – Kim oxidation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Swern Oxidation with Dodecyl Methyl Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing dodecyl methyl sulfide (B99878) in Swern oxidations to improve yields and mitigate the malodorous byproducts associated with traditional methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using dodecyl methyl sulfide (Dod-S-Me) or its corresponding sulfoxide (B87167) in a Swern oxidation?
A1: The main advantage is the elimination of the notoriously unpleasant odor of dimethyl sulfide (DMS), a byproduct of the traditional Swern oxidation.[1][2][3] this compound has a much lower volatility compared to DMS, rendering it effectively odorless and improving the laboratory environment.[1] This modification aligns with the principles of green chemistry.[1]
Q2: How does the reactivity of dodecyl methyl sulfoxide compare to dimethyl sulfoxide (DMSO) in the Swern oxidation?
A2: Dodecyl methyl sulfoxide has been shown to be an efficient and effective substitute for DMSO in the Swern oxidation, providing high yields in the oxidation of various primary and secondary alcohols to their corresponding aldehydes and ketones.[1][4]
Q3: What are the typical byproducts when using this compound, and how are they removed?
A3: The primary byproduct is this compound. A significant advantage of this method is that the sulfide byproduct is nonvolatile and can be easily separated from the reaction mixture through simple aqueous extraction or by filtration through silica (B1680970) gel.[1][5] This simplifies the workup procedure compared to the traditional Swern oxidation.
Q4: Can the this compound byproduct be recycled?
A4: Yes, the resulting this compound can be recovered and re-oxidized back to dodecyl methyl sulfoxide, allowing for its reuse in subsequent reactions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Carbonyl Product | 1. Incomplete activation of dodecyl methyl sulfoxide. 2. Reaction temperature is too high or too low. 3. Insufficient amount of base. 4. The starting alcohol is a tertiary alcohol. | 1. Ensure the activating agent (e.g., oxalyl chloride) is added slowly at the correct temperature (typically -78 °C) to the solution of dodecyl methyl sulfoxide. 2. Maintain a low temperature (around -78 °C) during the addition of the alcohol and the base to prevent side reactions.[6] For some secondary alcohols, warming the reaction to -40 °C after the addition of the alcohol may be beneficial.[7] 3. Use at least two equivalents of a non-nucleophilic base like triethylamine (B128534) or a bulkier base such as diisopropylethylamine.[3] 4. The Swern oxidation does not work for tertiary alcohols as they lack a proton on the carbon bearing the hydroxyl group.[6] |
| Formation of Side Products (e.g., Thioacetals) | The reaction temperature was not kept sufficiently low. | It is crucial to maintain the reaction temperature at or near -78 °C. Allowing the reaction to warm up prematurely can lead to the formation of mixed thioacetals.[2] |
| Epimerization at the Alpha-Carbon | The base used (e.g., triethylamine) is not sterically hindered enough. | If epimerization is a concern for your substrate, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base).[3][7] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Stoichiometry of reagents is incorrect. | 1. Allow the reaction to stir for a sufficient amount of time at the recommended low temperature after the addition of the base.[5] 2. Ensure the correct stoichiometry of dodecyl methyl sulfoxide, activating agent, alcohol, and base is used. Typically, a slight excess of the sulfoxide and activating agent is employed. |
Experimental Protocols
General Procedure for Swern Oxidation using Dodecyl Methyl Sulfoxide
This protocol is a generalized procedure based on literature reports.[1][2] Researchers should optimize conditions for their specific substrates.
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to -78 °C in a dry ice/acetone bath.
-
Activation: A solution of dodecyl methyl sulfoxide in anhydrous CH₂Cl₂ is added to the flask. To this, a solution of oxalyl chloride (or another suitable activating agent) in anhydrous CH₂Cl₂ is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for a short period (e.g., 15-30 minutes) to allow for the formation of the active electrophilic sulfur species.
-
Alcohol Addition: A solution of the primary or secondary alcohol in anhydrous CH₂Cl₂ is then added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is stirred for approximately 30-60 minutes.
-
Base Addition: A non-nucleophilic base, such as triethylamine (typically 3-5 equivalents), is added dropwise to the flask.
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude carbonyl compound.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Yields for Swern Oxidation of Various Alcohols using Dodecyl Methyl Sulfoxide
| Entry | Starting Alcohol | Product | Yield (%) |
| 1 | 1-Octanol | 1-Octanal | >95 |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | >95 |
| 3 | Benzyl alcohol | Benzaldehyde | >95 |
| 4 | 2-Octanol | 2-Octanone | >95 |
| 5 | Cyclohexanol | Cyclohexanone | >95 |
Note: Yields are based on reports utilizing odorless Swern oxidation protocols with long-chain alkyl methyl sulfoxides and may vary depending on the specific substrate and reaction conditions.[1][4]
Visualizations
Swern Oxidation Mechanism
The following diagram illustrates the general mechanism of the Swern oxidation. The process begins with the activation of the sulfoxide, followed by reaction with the alcohol, and finally elimination to form the carbonyl compound.
References
- 1. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from Reactions Using Dodecyl Methyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dodecyl methyl sulfide (B99878) in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl methyl sulfide and why is it used?
This compound (DMS) is an organosulfur compound with the formula C₁₃H₂₈S.[1][2] It serves as an odorless and less volatile alternative to dimethyl sulfide (DMS) in reactions like the Swern and Corey-Kim oxidations.[3][4][5][6] Its use is part of a "green chemistry" approach to minimize unpleasant and harmful reagents in the laboratory.[4]
Q2: What are the primary methods for purifying reaction products when this compound is used?
The most common and recommended method is liquid-liquid extraction.[3][4] Due to the physical properties of this compound, it can often be efficiently removed from the desired product through a simple extraction procedure. Other methods like column chromatography and recrystallization can be employed if extraction does not provide the desired purity.
Q3: What are the physical properties of this compound relevant to purification?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Odorless (or fishy according to one source) | [3][7] |
| Boiling Point | 110 °C at 0.2 mmHg | [8] |
| Density | 0.816 g/mL at 25 °C | [8] |
| Solubility in Water | Insoluble (0.1437 mg/L at 25 °C) | [3][7] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and other common organic solvents | [1][9] |
Troubleshooting Guides
Liquid-Liquid Extraction
Liquid-liquid extraction is the primary method for removing this compound and its byproducts.
Problem: The this compound is not fully removed after a single extraction.
-
Cause: Insufficient partitioning of this compound into the organic phase.
-
Solution:
-
Increase the number of extractions: Perform multiple extractions (2-3 times) with fresh organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Optimize the solvent system: While diethyl ether is commonly used, other nonpolar organic solvents like hexanes or ethyl acetate (B1210297) can be effective.[4] The choice of solvent will depend on the solubility of your desired product.
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"Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of organic compounds, driving more of the this compound into the organic layer.
-
Problem: An emulsion has formed at the interface of the aqueous and organic layers.
-
Cause: Emulsions are common when there are surfactants or other compounds that stabilize the mixture of two immiscible liquids.
-
Solution:
-
Allow the mixture to stand: Sometimes, emulsions will break on their own if given enough time.
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Add brine: Adding a saturated solution of sodium chloride can help to break up an emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.
-
Problem: My product seems to be lost during the extraction process.
-
Cause: Your product may have some solubility in the aqueous layer or may be reacting with the extraction conditions.
-
Solution:
-
Back-extraction: If you suspect your product has partitioned into the aqueous layer, you can perform a "back-extraction" by extracting the aqueous layer with a fresh portion of organic solvent.
-
Check the pH: The solubility of your product may be pH-dependent. Adjust the pH of the aqueous layer to ensure your product is in its least water-soluble form before extraction.
-
Analyze all layers: Before discarding any layers, it is good practice to analyze a small sample of each layer by TLC or another appropriate method to confirm the location of your product.
-
Column Chromatography
If liquid-liquid extraction is unsuccessful, column chromatography can be used for purification.
Problem: this compound co-elutes with my product.
-
Cause: The polarity of the solvent system is not optimal to resolve your product from the nonpolar this compound.
-
Solution:
-
Use a less polar eluent: Since this compound is a long-chain alkyl sulfide, it is quite nonpolar. Start with a very nonpolar mobile phase (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This will allow the nonpolar this compound to elute first, followed by your more polar product.
-
Optimize the stationary phase: While silica (B1680970) gel is the most common stationary phase, other options like alumina (B75360) or reverse-phase silica (C18) could provide different selectivity. For highly polar products, reverse-phase chromatography might be a good option.
-
Recrystallization
Recrystallization can be an effective final purification step, especially if your product is a solid.
Problem: this compound is trapped in my crystals.
-
Cause: this compound may have a similar solubility profile to your product in the chosen recrystallization solvent, or it may be occluded within the crystal lattice.
-
Solution:
-
Choose an appropriate solvent system: Select a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains soluble at all temperatures. A solvent system with a nonpolar component like hexanes might keep the this compound in solution while your more polar product crystallizes.
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Wash the crystals: After filtering the crystals, wash them thoroughly with a small amount of the cold recrystallization solvent to remove any residual this compound adhering to the crystal surface.[10]
-
Slow cooling: Allow the solution to cool slowly and without disturbance. Rapid cooling can lead to the trapping of impurities within the crystals.[10]
-
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Removal of this compound
This protocol is a general guideline and may need to be optimized for your specific reaction.
-
Quench the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Initial Quench and Dilution: Quench the reaction by adding an appropriate aqueous solution (e.g., water, dilute acid, or dilute base, depending on the reaction chemistry). Dilute the mixture with an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
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Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
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First Extraction: Shake the funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate.
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Separate Layers: Drain the lower (aqueous) layer.
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Wash the Organic Layer: Add a fresh portion of the aqueous wash solution (e.g., water or brine) to the separatory funnel containing the organic layer. Shake and separate the layers. Repeat this washing step 2-3 times.
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Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
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Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product, which should now be substantially free of this compound.
Protocol 2: Column Chromatography for Removal of Residual this compound
This protocol assumes your product is more polar than this compound.
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Prepare the Column: Pack a chromatography column with silica gel using a nonpolar solvent such as hexanes.
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Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent) and load it onto the top of the silica gel column.
-
Elute with a Nonpolar Solvent: Begin eluting the column with a nonpolar solvent (e.g., 100% hexanes). This will wash the highly nonpolar this compound through the column. Collect fractions and monitor them by TLC.
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Increase Solvent Polarity: Once the this compound has been eluted (as confirmed by TLC), gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).
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Collect Product Fractions: Continue to collect and monitor fractions. Your desired product should elute as the polarity of the solvent system increases.
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Combine and Concentrate: Combine the pure product fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for products from reactions using this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Page loading... [wap.guidechem.com]
- 2. n-Dodecylmethyl sulfide [webbook.nist.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Corey-Kim Oxidation [organic-chemistry.org]
- 6. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 7. thegoodscentscompany.com [thegoodscentscompany.com]
- 8. US3474005A - Process for purification of dimethyl sulfide - Google Patents [patents.google.com]
- 9. cpchem.com [cpchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification Strategies for Reactions Utilizing Dodecyl Methyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with removing dodecyl methyl sulfide (B99878) (Dod-S-Me) byproducts from reaction mixtures. Dodecyl methyl sulfide is a common, low-odor substitute for dimethyl sulfide (DMS) in oxidation reactions such as the Swern and Corey-Kim oxidations. While its reduced volatility and less noxious smell are advantageous, its high boiling point and non-polar nature can present purification challenges.[1][2]
This guide offers detailed methodologies for various removal techniques, quantitative data for comparison, and logical workflows to help you select the most appropriate purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in my reaction, and why is it difficult to remove?
A1: this compound is employed as a less odorous alternative to dimethyl sulfide in Swern and Corey-Kim oxidations.[1][2] Its low volatility makes it safer to handle. However, this same property, combined with its non-polar nature, makes it a high-boiling impurity that can be challenging to separate from the desired reaction product, especially if the product has similar physical properties.
Q2: What are the primary methods for removing this compound?
A2: The three main strategies for removing this compound are:
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Liquid-Liquid Extraction: Exploiting its poor water solubility.
-
Oxidative Quenching: Converting the sulfide to the more polar and water-soluble dodecyl methyl sulfoxide (B87167) or sulfone.
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Chromatography: Separating the non-polar sulfide from more polar products.
Q3: How do I choose the best removal method for my specific product?
A3: The choice of method depends on the properties of your desired product, including its polarity, solubility, and stability. The decision-making workflow below can guide your selection.
Q4: Can I remove this compound by evaporation under reduced pressure?
A4: Due to its high boiling point (approximately 110 °C at 0.2 mmHg), removing this compound by rotary evaporation is often inefficient and may require high vacuum and elevated temperatures that could degrade the target compound. It is generally more practical to use one of the methods outlined in this guide.
Q5: Are there any "greener" solvents I can use for extraction?
A5: While traditional solvents like diethyl ether and ethyl acetate (B1210297) are effective, researchers are increasingly exploring more environmentally friendly options. For non-polar compounds, solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be considered as alternatives, though their effectiveness for extracting your specific product would need to be verified.
Troubleshooting Guide
Problem 1: My product is co-extracting with this compound during liquid-liquid extraction.
| Potential Cause | Solution |
| Product is also non-polar. | Consider switching to an oxidative quenching method to convert the sulfide to a more polar, water-soluble form. If your product is sensitive to oxidation, column chromatography is the recommended alternative. |
| Insufficient number of extractions. | Increase the number of extractions with smaller volumes of the aqueous phase. Multiple extractions are more efficient than a single large-volume extraction. |
| Incorrect pH of the aqueous phase. | If your product has acidic or basic functionality, adjusting the pH of the aqueous wash can alter its solubility and improve separation. For example, a basic product can be protonated with a dilute acid wash to increase its aqueous solubility. |
Problem 2: I'm losing my desired product during the oxidative quench.
| Potential Cause | Solution |
| Product is sensitive to the oxidizing agent. | Use a milder oxidizing agent or carefully control the reaction conditions (e.g., lower temperature, shorter reaction time). If the product remains sensitive, this method is not suitable. |
| Product is being extracted into the aqueous layer with the oxidized byproduct. | After oxidation, perform a back-extraction of the aqueous layer with a suitable organic solvent to recover any dissolved product. Adjusting the pH of the aqueous layer before back-extraction may improve recovery. |
Problem 3: I cannot separate my product from this compound using column chromatography.
| Potential Cause | Solution |
| Inappropriate solvent system (eluent). | This compound is very non-polar. Start with a highly non-polar eluent (e.g., hexane (B92381) or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often necessary. |
| Co-elution of the product and byproduct. | If the polarity of your product is very similar to this compound, consider derivatizing your product to change its polarity before chromatography. Alternatively, if your product is stable, you could oxidize the crude mixture to convert the sulfide to the much more polar sulfoxide before chromatography. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. Overloading can lead to poor separation. |
Selecting a Purification Strategy: A Workflow
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Method 1: Liquid-Liquid Extraction
This method is most effective when the desired product is significantly more polar than this compound and has good solubility in the organic solvent used for the reaction, while this compound is partitioned into a different, immiscible solvent. Given that this compound is soluble in common organic solvents, this typically involves washing the organic layer with an aqueous solution.
Protocol:
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to extract the product.
-
Aqueous Washes: Wash the organic layer with several portions of deionized water or brine. For a typical reaction scale, three to five washes with a volume equal to that of the organic layer are recommended.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which should be significantly depleted of this compound.
Quantitative Data (Illustrative):
| Number of Extractions (n) | Volume of Aqueous Wash (per extraction) | Theoretical Removal Efficiency of a Non-polar Impurity (%) |
| 1 | 100 mL | >90 |
| 3 | 33 mL | >95 |
| 5 | 20 mL | >99 |
Note: This is an illustrative example. The actual efficiency will depend on the specific product and solvent system.
Method 2: Oxidative Quenching
This method involves the in-situ oxidation of this compound to its corresponding sulfoxide or sulfone. These oxidized byproducts are significantly more polar and water-soluble than the starting sulfide, allowing for their easy removal via an aqueous wash. This method is suitable for products that are stable to mild oxidizing conditions.
Protocol:
-
Reaction Quenching: After the primary reaction is complete, cool the mixture to 0 °C.
-
Oxidation: Slowly add an aqueous solution of a suitable oxidizing agent, such as sodium hypochlorite (B82951) (bleach, ~5-10% solution) or hydrogen peroxide (3-30% solution). Monitor the reaction by TLC or LC-MS to ensure complete conversion of the this compound without over-oxidizing the desired product.
-
Workup: Once the oxidation is complete, quench any remaining oxidant (e.g., with sodium bisulfite for bleach or catalase for H₂O₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.
-
Aqueous Wash: Wash the organic layer with water and/or brine to remove the dodecyl methyl sulfoxide/sulfone.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Comparison of Oxidizing Agents:
| Oxidizing Agent | Typical Concentration | Key Considerations |
| Sodium Hypochlorite (Bleach) | 5-10% aqueous solution | Cost-effective and efficient. Can be harsh and may not be suitable for sensitive functional groups. |
| Hydrogen Peroxide | 3-30% aqueous solution | Generally milder than bleach. The reaction can sometimes be slow. |
| Oxone® | Saturated aqueous solution | A versatile and effective oxidant, but can be more expensive. |
Method 3: Column Chromatography
For products that are not amenable to separation by extraction or are sensitive to oxidation, column chromatography is the most reliable method.
Protocol:
-
Sample Preparation: After a standard aqueous workup to remove any water-soluble impurities, concentrate the crude reaction mixture. If the product is a solid, dissolve it in a minimum amount of the eluent or a slightly more polar solvent. If it is an oil, it can be loaded directly or pre-adsorbed onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a column with an appropriate stationary phase, typically silica gel for normal-phase chromatography.
-
Elution: Begin elution with a non-polar solvent system. Given the non-polar nature of this compound, it will elute quickly. A typical starting eluent would be 100% hexane or heptane.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to elute the more polar desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
Workflow for Chromatographic Purification:
Caption: Workflow for chromatographic removal of this compound.
References
Preventing chlorinated byproducts in Corey-Kim reactions with long-chain sulfides
Welcome to the technical support center for the Corey-Kim reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing long-chain sulfides in their oxidation protocols. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the formation of chlorinated byproducts, ensuring the successful synthesis of your target aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of chlorinated byproduct formation in the Corey-Kim reaction?
A1: The formation of chlorinated byproducts in the Corey-Kim reaction is primarily due to the reaction of the alcohol substrate with the electrophilic chlorine source, N-chlorosuccinimide (NCS), or the intermediate chlorosulfonium salt. This side reaction is particularly prevalent with substrates that can form stabilized carbocations, such as allylic and benzylic alcohols.[1][2] In the absence of a base like triethylamine (B128534), the reaction conditions can favor the conversion of these alcohols to their corresponding chlorides.[1]
Q2: How does the use of a long-chain sulfide (B99878), such as dodecyl methyl sulfide, affect the formation of chlorinated byproducts compared to dimethyl sulfide (DMS)?
A2: While long-chain sulfides like this compound are primarily employed as less odorous alternatives to dimethyl sulfide (DMS), the fundamental reaction mechanism remains the same.[1][3] Therefore, the propensity for chlorination is still present. There is limited direct quantitative comparison in the literature on the extent of chlorination with different sulfides. However, the choice of sulfide is not the primary factor influencing this side reaction; rather, it is the nature of the alcohol substrate and the reaction conditions.
Q3: Can chlorinated byproducts form with non-allylic or non-benzylic long-chain alcohols?
A3: While less common, the formation of chlorinated byproducts can still occur with other types of alcohols, including long-chain saturated alcohols, particularly if the reaction conditions are not carefully controlled. Factors such as prolonged reaction times before the addition of the base, localized "hot spots" in the reaction mixture, or the presence of acid-sensitive functional groups can contribute to the formation of these undesired byproducts.
Q4: Are there any "greener" or odorless alternatives to both DMS and long-chain sulfides that might reduce side reactions?
A4: Yes, research has focused on developing more environmentally friendly and odorless alternatives. These include polymer-supported sulfides and fluorous sulfides, which can simplify purification and potentially offer different reactivity profiles.[4][5] Additionally, methods using this compound are considered a step towards "green chemistry" due to the reduced odor and potential for recycling the sulfide.[6]
Troubleshooting Guide: Preventing Chlorinated Byproducts
This guide provides systematic steps to troubleshoot and minimize the formation of chlorinated byproducts when performing a Corey-Kim reaction with long-chain sulfides.
Issue 1: Significant Formation of Chlorinated Byproduct Detected
| Potential Cause | Troubleshooting Step | Detailed Protocol/Rationale |
| Delayed addition of base | Add triethylamine promptly after the alcohol. | The alkoxysulfonium salt intermediate can be susceptible to nucleophilic attack by chloride. Rapid addition of triethylamine facilitates the desired elimination reaction to form the carbonyl compound.[1] |
| Incorrect stoichiometry | Carefully control the stoichiometry of reagents. | Use a slight excess of the sulfide and NCS (e.g., 1.1-1.2 equivalents) relative to the alcohol. A large excess of NCS can increase the likelihood of direct chlorination of the alcohol. |
| Reaction temperature too high | Maintain a low reaction temperature. | The formation of the active electrophilic species and the subsequent reaction with the alcohol should be carried out at low temperatures, typically between -25 °C and 0 °C, to minimize side reactions.[4] |
| Inadequate mixing | Ensure efficient stirring of the reaction mixture. | Poor mixing can lead to localized high concentrations of reagents, which can promote side reactions. Vigorous stirring is crucial, especially during the addition of reagents. |
Issue 2: Inconsistent Results and Varying Levels of Chlorination
| Potential Cause | Troubleshooting Step | Detailed Protocol/Rationale |
| Moisture in the reaction | Use anhydrous solvents and reagents. | Water can react with the electrophilic intermediates and affect the course of the reaction. Ensure all glassware is oven-dried and solvents are appropriately distilled or dried. |
| Quality of NCS | Use freshly recrystallized or high-purity NCS. | Impurities in NCS can lead to unpredictable side reactions. Recrystallization of NCS may be necessary for sensitive substrates. |
| Solvent effects | Choose an appropriate solvent. | The Corey-Kim reaction is sensitive to the solvent used. Toluene (B28343) is a commonly used solvent.[2] More polar solvents like dichloromethane/DMSO can sometimes lead to the formation of other byproducts.[2] |
Experimental Protocols
General Protocol for Corey-Kim Oxidation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend N-chlorosuccinimide (1.1 eq.) in anhydrous toluene.
-
Activation: Cool the suspension to 0 °C and add this compound (1.1 eq.) dropwise. The mixture is then typically cooled further to -25 °C.
-
Alcohol Addition: A solution of the long-chain alcohol (1.0 eq.) in anhydrous toluene is added dropwise to the reaction mixture.
-
Oxidation: The reaction is stirred at -25 °C for a specified time (e.g., 1-3 hours), monitoring by TLC.
-
Base Addition: Triethylamine (2.0-3.0 eq.) is added dropwise to the reaction mixture.
-
Work-up: The reaction is allowed to warm to room temperature and then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Data Summary
| Reagent | Typical Molar Ratio (relative to alcohol) | Typical Temperature (°C) | Key Considerations |
| Long-chain Sulfide (e.g., this compound) | 1.1 - 1.2 | -25 to 0 | Odorless alternative to DMS. |
| N-Chlorosuccinimide (NCS) | 1.1 - 1.2 | -25 to 0 | Purity is crucial. |
| Triethylamine (Et3N) | 2.0 - 3.0 | -25 to room temp. | Prompt addition after alcohol is key to minimizing chlorination. |
| Solvent (e.g., Toluene) | - | -25 to room temp. | Anhydrous conditions are essential. |
Visualizing the Reaction Pathway and Troubleshooting Logic
To further aid in understanding the Corey-Kim reaction and the strategies to prevent byproduct formation, the following diagrams illustrate the key pathways and the logic of the troubleshooting guide.
Caption: The Corey-Kim reaction pathway and the competing side reaction.
Caption: A logical workflow for troubleshooting chlorinated byproducts.
References
Technical Support Center: Temperature Control in Exothermic Oxidations with Dodecyl Methyl Sulfide
This guide provides technical support for researchers, scientists, and drug development professionals working with the exothermic oxidation of dodecyl methyl sulfide (B99878). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure safe and effective reaction control.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when oxidizing dodecyl methyl sulfide?
A1: The oxidation of sulfides to sulfoxides and sulfones is a highly exothermic process.[1][2] Without proper temperature control, the heat generated can accelerate the reaction rate, leading to a dangerous, self-sustaining loop known as a thermal runaway.[1] This can result in equipment failure, side reactions, and compromised product purity.[3][4] Careful management of the reaction temperature is essential for both safety and to achieve the desired product selectivity (sulfoxide vs. sulfone).[4][5]
Q2: What are the primary products of this compound oxidation?
A2: The oxidation of this compound typically proceeds in stages.[6] The first oxidation product is dodecyl methyl sulfoxide (B87167). With further oxidation, this can be converted to dodecyl methyl sulfone. The desired product often depends on the specific application, and controlling the reaction conditions is key to selectively obtaining one over the other.[5][7]
Q3: Which oxidizing agents are commonly used for sulfide oxidations?
A3: A variety of oxidizing agents can be used, ranging from traditional reagents like peracids (e.g., m-CPBA) to more environmentally friendly options.[1][5] Hydrogen peroxide (H₂O₂) is considered a "green" oxidant because its only byproduct is water and it can be used under mild, metal-free conditions to achieve high selectivity for sulfoxides.[4] Catalytic methods using oxygen (O₂) or H₂O₂ are also employed to improve reaction rates and efficiency.[5]
Q4: What is the significance of this compound in organic synthesis?
A4: this compound (Dod-S-Me) has been developed as an odorless and less volatile substitute for the malodorous dimethyl sulfide (DMS) in common synthetic procedures like the Swern and Corey-Kim oxidations.[8][9][10][11] These reactions are used to oxidize alcohols to aldehydes and ketones.[10][11]
Troubleshooting Guide
Q1: My reaction temperature is rising too quickly. What should I do?
A1: An uncontrolled temperature increase is a sign of a potential runaway reaction.
-
Immediate Action: If the temperature exceeds the set safety limit, immediately stop the addition of the oxidizing agent.[12][13] If necessary, begin emergency cooling of the reactor.
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Analysis: Review your experimental setup and procedure.
-
Rate of Addition: You may be adding the oxidant too quickly. Reduce the addition rate to allow the cooling system to dissipate the generated heat effectively.[14]
-
Cooling Efficiency: Ensure your cooling system (e.g., ice bath, cryostat, cooling jacket) is functioning correctly and has sufficient capacity for the scale of your reaction.[14]
-
Stirring: Inadequate stirring can lead to localized "hot spots."[14] Verify that the stirring is vigorous enough to ensure uniform temperature distribution throughout the reaction mixture.
-
Q2: The yield of dodecyl methyl sulfoxide is low, and I'm forming a lot of the sulfone. How can I improve selectivity?
A2: Over-oxidation to the sulfone is a common issue.[4][7] To improve selectivity for the sulfoxide:
-
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent, typically close to a 1:1 molar ratio relative to the sulfide. Avoid using a large excess of the oxidant.[5]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or in-situ monitoring to track the consumption of the starting material and the formation of the sulfoxide.[5][15] Stop the reaction as soon as the sulfide has been consumed.
-
Lower the Temperature: Running the reaction at a lower temperature can often slow the rate of the second oxidation (sulfoxide to sulfone) more than the first, thus improving selectivity.
-
Mode of Addition: Add the oxidizing agent slowly to the solution of this compound, rather than the other way around. This ensures the oxidant is the limiting reagent at any given time, reducing the chance of over-oxidation.[5]
Q3: The reaction is not starting or is very sluggish, even after adding the oxidant. What could be the problem?
A3: Several factors could be at play:
-
Reagent Quality: Ensure that your starting materials and reagents are pure and that the oxidizing agent has not degraded.[15]
-
Temperature: While high temperatures are a risk, some reactions require a certain activation energy to begin. If the reaction is known to be slow at low temperatures, a modest, controlled increase in temperature might be necessary.[15]
-
Catalyst (if applicable): If you are using a catalytic system, ensure the catalyst is active and has been handled correctly.
Quantitative Data Summary
The following tables summarize key physical properties and reaction conditions for this compound and related compounds.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈S | |
| Boiling Point | 110 °C @ 0.2 mmHg | |
| Density | 0.838 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4610 |
Table 2: Reaction Conditions for Selective Sulfide Oxidation
| Oxidant | Catalyst | Temperature | Solvent | Key Outcome | Reference |
| Hydrogen Peroxide (H₂O₂) (30%) | None (Metal-Free) | Room Temperature | Acetic Acid | High selectivity for sulfoxides (90-99% yield) | [4] |
| Hydrogen Peroxide (H₂O₂) (30 wt%) | Dendritic Phosphomolybdate | 30 °C | Not specified | >90% yield of sulfoxide | [16] |
| Sodium Periodate (NaIO₄) | Not applicable | Not specified | Not specified | Synthesis of Dodecyl Methyl Sulfoxide | [17] |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to Dodecyl Methyl Sulfoxide using Hydrogen Peroxide
This protocol is adapted from a general method for the selective oxidation of sulfides under transition-metal-free conditions.[4]
Materials:
-
This compound
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Reaction flask equipped with a magnetic stirrer and a dropping funnel
-
Cooling bath (e.g., ice-water bath)
-
Thermometer or temperature probe
Procedure:
-
Setup: Place the reaction flask in the cooling bath on a magnetic stir plate. Equip the flask with a thermometer to monitor the internal temperature.
-
Reagents: In the reaction flask, dissolve this compound in glacial acetic acid.
-
Controlled Addition: Begin stirring the solution and allow it to cool to the desired initial temperature (e.g., 0-5 °C). Slowly add the 30% hydrogen peroxide solution dropwise from the dropping funnel over a period of 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Adjust the addition rate and/or the cooling bath to maintain the temperature within the desired range. Do not allow the temperature to rise uncontrollably.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting sulfide is consumed.
-
Workup: Once the reaction is complete, quench any remaining peroxide and proceed with standard extraction and purification procedures to isolate the dodecyl methyl sulfoxide.
Visualizations
Below are diagrams illustrating a troubleshooting workflow for thermal excursions and a typical experimental setup for a controlled exothermic oxidation.
Caption: Troubleshooting workflow for a thermal excursion event.
Caption: Diagram of a typical experimental setup.
References
- 1. Specific Solvent Issues / Safety Issues with Sulphide Oxidations - Wordpress [reagents.acsgcipr.org]
- 2. Sulfur Oxidation [chemed.chem.purdue.edu]
- 3. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Corey-Kim Oxidation [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. amarequip.com [amarequip.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
- 17. scientificlabs.com [scientificlabs.com]
Troubleshooting low conversion rates in dodecyl methyl sulfide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of dodecyl methyl sulfide (B99878), a common thioether used in various research and development applications. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of dodecyl methyl sulfide?
A1: The most common laboratory synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically an S(_N)2 mechanism. This reaction is analogous to the Williamson ether synthesis.[1][2] In this process, a thiolate nucleophile, typically sodium thiomethoxide (CH(_3)SNa), attacks the electrophilic carbon of an alkyl halide, such as 1-bromododecane (B92323), displacing the halide leaving group.
Q2: My conversion rate to this compound is consistently low. What are the most critical factors to investigate?
A2: Low conversion rates in this S(_N)2 reaction can often be attributed to several key factors:
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Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Reagent Quality: The purity and reactivity of the starting materials (alkyl halide and thiomethoxide) are paramount.
-
Side Reactions: Competing elimination reactions can significantly reduce the yield of the desired thioether.[1]
-
Base Strength and Concentration: The choice and amount of base used to generate the thiolate can influence the reaction outcome.
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: The primary competing reaction is the base-catalyzed elimination (E2) of the alkyl halide (1-bromododecane) to form dodec-1-ene.[1][3] This is more likely to occur with stronger bases, higher temperatures, and if the alkyl halide is sterically hindered (though 1-bromododecane is a primary halide and less prone to this). Another potential issue is the oxidation of the thiolate nucleophile, which can be sensitive to air, especially at elevated temperatures.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (e.g., 1-bromododecane) on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Nucleophile: The sodium thiomethoxide may have degraded due to moisture or oxidation. | 1. Use freshly prepared or commercially sourced sodium thiomethoxide. Ensure anhydrous reaction conditions. |
| 2. Poor Leaving Group: While bromide is a good leaving group, using an alkyl iodide (1-iodododecane) could increase the reaction rate. | 2. Consider using an alkyl halide with a better leaving group, such as iodide. | |
| 3. Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[1] | 3. Use polar aprotic solvents like DMF, acetonitrile, or acetone (B3395972) to enhance the nucleophilicity of the thiomethoxide.[1][2] | |
| 4. Low Reaction Temperature: The reaction may be too slow at room temperature. | 4. Gently heat the reaction mixture (e.g., 50-60 °C) and monitor by TLC. | |
| Formation of Significant Byproducts (e.g., Dodec-1-ene) | 1. Reaction Temperature is Too High: Higher temperatures can favor the competing elimination reaction.[1] | 1. Run the reaction at a lower temperature for a longer period. |
| 2. Base is Too Strong or Concentrated: A high concentration of a very strong base can promote elimination. | 2. If generating the thiolate in situ, use a slight excess of a moderately strong base. | |
| Difficulty in Isolating the Product | 1. Incomplete Reaction: Unreacted starting materials can co-elute with the product during purification. | 1. Ensure the reaction has gone to completion by TLC before workup. |
| 2. Emulsion Formation During Workup: This can lead to loss of product during aqueous extraction. | 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via an S(_N)2 reaction.
Materials:
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1-Bromododecane
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Sodium thiomethoxide
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO(_4))
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Heating mantle
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Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide (1.0 eq) in anhydrous DMF.
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To the stirred solution, add 1-bromododecane (1.0 eq) dropwise at room temperature.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
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Monitor the reaction progress by TLC until the 1-bromododecane spot is no longer visible.
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After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
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Separate the layers and wash the organic layer with saturated aqueous NaHCO(_3) solution, followed by brine.
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Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
References
Technical Support Center: Managing Scalability of Odorless Swern-Type Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in odorless Swern-type oxidations. Our aim is to facilitate the seamless scale-up of these reactions by addressing common challenges and providing detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the scaling up of odorless Swern-type oxidations.
| Issue ID | Question | Answer |
| OTS-001 | Low or incomplete conversion of the starting alcohol. | Several factors can contribute to low conversion. First, ensure all reagents are anhydrous, as water can quench the activated sulfoxide (B87167). The sulfoxide itself can be hygroscopic; consider drying it under Dean-Stark conditions before use.[1] Also, verify the quality and stoichiometry of the activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride). For some substrates, extended reaction times at low temperatures (e.g., -40 °C) after the addition of the base can improve yields by minimizing the Pummerer rearrangement of the alkoxysulfonium intermediate.[2] Finally, ensure the reaction temperature is strictly maintained, as deviation can lead to side reactions.[3][4] |
| OTS-002 | Formation of unexpected byproducts, such as methylthiomethyl (MTM) ethers or epimerization at the α-carbon. | The formation of MTM ethers can occur if the amine base is added before the alcohol has completely reacted with the activated sulfoxide.[5] To avoid this, ensure a sufficient reaction time for the formation of the alkoxysulfonium intermediate before introducing the base. Epimerization at the carbon alpha to the newly formed carbonyl can be an issue when using triethylamine (B128534).[3] Switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can mitigate this side reaction.[3][6][7] |
| OTS-003 | The reaction is highly exothermic and difficult to control on a larger scale. | The reaction of the activating agent with the sulfoxide is indeed highly exothermic.[4][8] For large-scale reactions, it is crucial to have efficient cooling and to add the activating agent slowly and portion-wise to maintain the desired low temperature (typically below -60 °C for oxalyl chloride).[3] Using alternative activators like cyanuric chloride can allow the reaction to be run at milder temperatures (e.g., -30 °C), which can be easier to manage on a larger scale.[9][10] Continuous flow chemistry is also an excellent strategy for managing exotherms in Swern-type oxidations.[4] |
| OTS-004 | Difficulty in removing the sulfide (B99878) byproduct during workup. | A key advantage of many odorless Swern protocols is the simplified removal of the sulfide byproduct. For sulfoxides containing a carboxylic acid moiety, such as 6-(methylsulfinyl)hexanoic acid, the resulting sulfide can be easily removed by a simple aqueous base extraction.[2][11] Similarly, morpholino-functionalized sulfides can be removed via acid-base extraction.[1] For long-chain alkyl sulfides like dodecyl methyl sulfide, their low volatility and different polarity compared to the product often allow for easy separation by chromatography or distillation.[12] |
| OTS-005 | The "odorless" sulfide byproduct still has a noticeable smell. | While significantly less volatile and pungent than dimethyl sulfide, some higher molecular weight sulfides may still have a faint odor, especially at elevated temperatures during workup or purification. To minimize any residual odor, it is good practice to handle the sulfide byproduct in a well-ventilated fume hood. Rinsing glassware with an oxidizing agent like bleach or Oxone® can help to oxidize any residual sulfide to the odorless sulfoxide or sulfone.[3] |
Frequently Asked Questions (FAQs)
This section covers general questions about odorless Swern-type oxidations.
| FAQ ID | Question | Answer |
| FAQ-001 | What are the main advantages of using an odorless Swern-type oxidation over the traditional Swern oxidation? | The primary advantage is the replacement of the volatile and malodorous dimethyl sulfide (DMS) byproduct with a higher molecular weight, non-volatile, and essentially odorless sulfide.[1][11][12] This significantly improves the laboratory working environment, especially during large-scale operations.[1][12] Additionally, many odorless protocols are designed to simplify the purification process by allowing for easy removal of the sulfide byproduct through extraction, precipitation, or filtration.[1][11][13] |
| FAQ-002 | What are some common odorless sulfoxide reagents used in these modifications? | Several classes of odorless sulfoxides have been developed. These include: • Long-chain alkyl methyl sulfoxides: Dodecyl methyl sulfoxide is a common example, where the long alkyl chain reduces the volatility of the corresponding sulfide.[12] • Functionally-tagged sulfoxides: These contain a functional group that facilitates separation. Examples include 6-(methylsulfinyl)hexanoic acid (removable by basic extraction)[2][11] and methyl 6-morpholinohexyl sulfoxide (removable by acidic extraction).[1] • Polymer-bound sulfoxides: These reagents are attached to a solid support, allowing for easy removal by filtration.[11] |
| FAQ-003 | Can odorless Swern-type oxidations be used for a wide range of substrates? | Yes, odorless Swern-type oxidations generally exhibit a broad substrate scope, similar to the traditional Swern oxidation. They are known for their mild reaction conditions and tolerance of a wide variety of functional groups.[3] They can be used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones.[1][11] |
| FAQ-004 | Are there any safety considerations specific to odorless Swern-type oxidations? | While the issue of malodorous byproducts is addressed, other safety considerations of the Swern oxidation remain. The reaction between the sulfoxide and the activating agent (e.g., oxalyl chloride) is highly exothermic and can lead to a runaway reaction if not properly controlled.[4] The reaction also produces carbon monoxide and carbon dioxide gas, so it must be performed in a well-ventilated fume hood with appropriate pressure relief.[3][14] |
| FAQ-005 | How can the odorless sulfide byproduct be recycled? | A significant advantage of some odorless protocols is the ability to recover and recycle the sulfide byproduct. For example, 6-(methylthio)hexanoic acid can be easily re-oxidized back to the starting sulfoxide, 6-(methylsulfinyl)hexanoic acid, in high yield using an oxidizing agent like sodium periodate.[2][11] Similarly, this compound can be recovered and re-oxidized.[13] This recyclability adds to the green credentials of these methods. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for different odorless Swern-type oxidation protocols.
Table 1: Comparison of Odorless Sulfoxide Reagents and Reaction Conditions
| Sulfoxide Reagent | Activating Agent | Base | Temperature (°C) | Typical Yields (%) | Reference |
| 6-(methylsulfinyl)hexanoic acid | Oxalyl Chloride | Triethylamine | -60 to -40 | 85-95 | [2][11] |
| Methyl 6-morpholinohexyl sulfoxide | Oxalyl Chloride | Triethylamine | -78 | 88-96 | [1] |
| Dodecyl methyl sulfoxide | Oxalyl Chloride | Triethylamine | -78 | 85-98 | [12] |
| Polymer-bound sulfoxide | Oxalyl Chloride | Triethylamine | -78 | ~99 (quantitative) | [11] |
| Dimethyl sulfoxide | Cyanuric Chloride | Triethylamine | -30 | 90-98 | [9][10] |
Detailed Experimental Protocols
Protocol 1: Oxidation using 6-(methylsulfinyl)hexanoic acid
This protocol is adapted from the procedure described by Crich and Neelamkavil.[11]
-
Preparation of the Activated Sulfoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6-(methylsulfinyl)hexanoic acid (1.2 equiv.) in anhydrous dichloromethane (B109758) (DCM) (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add oxalyl chloride (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Oxidation of the Alcohol: Add a solution of the alcohol (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the reaction for 45 minutes.
-
Addition of Base and Quenching: Add triethylamine (3.0 equiv.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench the reaction with water. Separate the organic layer. Extract the aqueous layer with DCM (2 x). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove the 6-(methylthio)hexanoic acid byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Protocol 2: Oxidation using Methyl 6-morpholinohexyl sulfoxide
This protocol is based on the work of Ohsugi et al.[1]
-
Preparation of the Activated Sulfoxide: To a solution of methyl 6-morpholinohexyl sulfoxide (2.0 equiv., dried by azeotropic distillation with toluene) in anhydrous DCM (0.1 M) at -78 °C, add oxalyl chloride (1.5 equiv.) dropwise. Stir the mixture for 20 minutes at this temperature.
-
Oxidation of the Alcohol: Add a solution of the alcohol (1.0 equiv.) in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Addition of Base and Quenching: Add triethylamine (5.0 equiv.) and stir the reaction mixture for an additional 30 minutes at -78 °C before allowing it to warm to room temperature.
-
Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers with 1 M HCl to remove the morpholino-containing sulfide byproduct. Then, wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the product.
Visualizations
Reaction Mechanism of a Generic Odorless Swern-Type Oxidation
Caption: General mechanism of an odorless Swern-type oxidation.
General Experimental Workflow for Scalable Odorless Swern Oxidation
Caption: A typical experimental workflow for odorless Swern oxidations.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for troubleshooting low yields.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. DMSO Activation in Pseudo-Swern Reaction - Wordpress [reagents.acsgcipr.org]
- 9. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide: Dodecyl Methyl Sulfide vs. Dimethyl Sulfide in Corey-Kim Oxidation
For researchers, scientists, and professionals in drug development, the Corey-Kim oxidation stands as a cornerstone reaction for the mild conversion of primary and secondary alcohols to aldehydes and ketones. A critical reagent in this transformation is a dialkyl sulfide (B99878), with dimethyl sulfide (DMS) being the traditional choice. However, the emergence of dodecyl methyl sulfide as a viable alternative has prompted a re-evaluation of the optimal sulfide for this reaction. This guide provides an objective comparison of their performance, supported by experimental data and protocols.
Executive Summary
Dimethyl sulfide (DMS) has long been the go-to reagent for the Corey-Kim oxidation due to its high reactivity and efficacy. However, its utility is significantly hampered by its volatile nature and intensely disagreeable odor, posing considerable challenges in a laboratory setting. This compound has been introduced as a "green" and odorless alternative, aiming to mitigate these practical issues without compromising reaction efficiency. This guide demonstrates that while both sulfides afford high to excellent yields in the Corey-Kim oxidation, the choice between them involves a trade-off between ease of handling and post-reaction work-up.
Performance Comparison: A Quantitative Look
While a direct, comprehensive side-by-side comparison of yields under identical conditions for a wide range of substrates is not extensively documented in a single source, the available literature strongly indicates that this compound is a highly effective substitute for dimethyl sulfide in the Corey-Kim oxidation, providing comparable and often excellent yields.[1]
| Feature | Dimethyl Sulfide (DMS) | This compound |
| Odor | Strong, unpleasant | Odorless |
| Boiling Point | 37 °C | 264-266 °C |
| Volatility | High | Low |
| Reaction Yields | Generally high to excellent | Generally high to excellent[1] |
| Work-up/Purification | Simple evaporation of excess reagent and byproducts | Can be laborious due to the low volatility of the sulfide and its corresponding sulfoxide[2] |
| "Green" Chemistry Aspect | Volatile organic compound (VOC), malodorous | Non-volatile, odorless, considered a greener alternative[1] |
Experimental Insights
The primary motivation for employing this compound is the elimination of the pungent odor associated with dimethyl sulfide.[2] This substitution aligns with the principles of green chemistry by creating a safer and more pleasant laboratory environment.[1]
However, the low volatility of this compound, a key attribute to its lack of odor, presents a challenge during product purification. While excess DMS and its byproduct, dimethyl sulfoxide (B87167), are readily removed under reduced pressure, the separation of this compound and the corresponding dodecyl methyl sulfoxide from the reaction mixture can be more demanding and may require chromatographic purification.[2]
Experimental Protocols
The following are representative experimental protocols for the Corey-Kim oxidation using both dimethyl sulfide and a general procedure adaptable for this compound.
Protocol 1: Corey-Kim Oxidation Using Dimethyl Sulfide
This protocol is a standard procedure for the oxidation of a primary or secondary alcohol.
Materials:
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Toluene (B28343)
-
Alcohol substrate
-
Anhydrous diethyl ether
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in anhydrous toluene (6.0 mL) is cooled to 0 °C.
-
Dry dimethyl sulfide (2.4 eq) is added, and the resulting solution is cooled to -20 °C and stirred for 40 minutes.
-
A solution of the alcohol (1.0 eq) in anhydrous toluene (5.0 mL) is added dropwise to the reaction mixture over 15 minutes.
-
The reaction is stirred at -20 °C for 30 minutes and then at 0 °C for 30 minutes.
-
Triethylamine (4.0 eq) is then added to the mixture.
-
The reaction is allowed to warm to ambient temperature and stirred for an additional 20 minutes.
-
The reaction is quenched with water and diethyl ether and stirred vigorously for 5 minutes.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Protocol 2: General Procedure for Corey-Kim Oxidation Using this compound
This general procedure is based on the methods developed for odorless Corey-Kim oxidations and can be adapted for specific substrates.[2]
Materials:
-
N-Chlorosuccinimide (NCS)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (B109758) (or Toluene)
-
Alcohol substrate
-
1 N HCl
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-chlorosuccinimide (1.5 eq) in anhydrous dichloromethane at -40 °C under a nitrogen atmosphere, add this compound (1.5 eq) in dichloromethane dropwise.
-
The reaction mixture is stirred at -40 °C for 30 minutes.
-
A solution of the alcohol (1.0 eq) in dichloromethane is added.
-
After stirring for 2 hours at -40 °C, freshly distilled triethylamine (3.0 eq) is added.
-
The reaction mixture is stirred at the same temperature for an additional 2.5 hours.
-
The reaction is quenched with 1 N HCl.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to separate the desired aldehyde or ketone from this compound and its byproducts.[2]
Reaction Mechanism and Workflow
The Corey-Kim oxidation proceeds through a series of well-defined steps, initiated by the activation of the dialkyl sulfide with N-chlorosuccinimide.
Caption: Mechanism of the Corey-Kim Oxidation.
The logical workflow for selecting the appropriate sulfide is dependent on the specific requirements of the synthesis.
References
The Rise of Odorless Sulfur Reagents: A Comparative Guide to Dodecyl Methyl Sulfide and its Alternatives
In the realm of synthetic chemistry, particularly in pharmaceutical and drug development, the use of sulfur reagents is indispensable. However, the notoriously foul odor of many volatile sulfur compounds, such as dimethyl sulfide (B99878) (DMS) and ethanethiol (B150549), has long been a significant drawback, posing challenges for laboratory environments and scale-up processes. The development of odorless sulfur reagents has been a significant advancement, offering comparable reactivity without the olfactory assault. This guide provides a detailed comparison of dodecyl methyl sulfide and its derivatives with other leading odorless sulfur reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Executive Summary
This compound (Dod-S-Me) and its oxidized form, dodecyl methyl sulfoxide (B87167), have emerged as highly effective and odorless substitutes for their volatile counterparts in a range of critical synthetic transformations, most notably in Swern-type oxidations and as borane (B79455) carriers.[1][2] Key advantages include high product yields, ease of handling, and the potential for reagent recovery and recycling. This guide will compare the performance of this compound-derived reagents with other notable odorless alternatives, including fluorous sulfoxides and polymer-bound sulfoxides, in the context of Swern-type oxidations. Additionally, the application of the related odorless thiol, 1-dodecanethiol (B93513), in demethylation reactions will be examined.
Comparison of Odorless Reagents in Swern-Type Oxidations
The Swern oxidation, a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, traditionally utilizes dimethyl sulfoxide (DMSO), which produces the malodorous byproduct dimethyl sulfide.[3] The development of odorless sulfoxides has been a key focus to circumvent this issue. The following table summarizes the performance of dodecyl methyl sulfoxide and other odorless alternatives in this crucial reaction.
| Reagent/Sulfoxide | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Dodecyl Methyl Sulfoxide | 1-Dodecanol | Dodecanal | 95 | (COCl)₂, Et₃N, CH₂Cl₂, -78 °C to rt | Tetrahedron2003 , 59, 8393-8398 |
| Dodecyl Methyl Sulfoxide | 2-Octanol | 2-Octanone | 98 | (COCl)₂, Et₃N, CH₂Cl₂, -78 °C to rt | Tetrahedron2003 , 59, 8393-8398 |
| Fluorous Sulfoxide¹ | 1-Dodecanol | Dodecanal | 96 | (COCl)₂, i-Pr₂NEt, CH₂Cl₂, -78 °C to rt | Tetrahedron2002 , 58, 3865-3870 |
| Fluorous Sulfoxide¹ | Cinnamyl alcohol | Cinnamaldehyde | 95 | (COCl)₂, i-Pr₂NEt, CH₂Cl₂, -78 °C to rt | Tetrahedron2002 , 58, 3865-3870 |
| Polymer-bound Sulfoxide² | Borneol | Camphor | >95 (quantitative) | (COCl)₂, Et₃N, CH₂Cl₂, -60 °C to rt | J. Org. Chem.1996 , 61, 7856-7859 |
| 6-(Methylsulfinyl)hexanoic acid | Cyclododecanol | Cyclododecanone | 94 | (COCl)₂, Et₃N, CH₂Cl₂, -60 °C to rt | J. Org. Chem.1996 , 61, 7856-7859 |
¹1,1,1,2,2,3,3,4,4-Nonafluoro-6-methanesulfinylhexane ²Polystyrene-bound 4-(methylsulfinyl)anisole
Comparison of Odorless Reagents for Demethylation
The cleavage of methyl ethers to their corresponding phenols is a common transformation in organic synthesis. 1-Dodecanethiol, an odorless long-chain thiol, has proven to be a practical alternative to foul-smelling thiols like ethanethiol for this purpose.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| 1-Dodecanethiol | 4-Methoxyacetophenone | 4-Hydroxyacetophenone | 95 | NaOH, NMP, 160 °C, 1 h | Arch. Pharm. Res.2008 , 31, 305-309 |
| 1-Dodecanethiol | 2-Methoxynaphthalene | 2-Naphthol | 93 | NaOH, NMP, 180 °C, 2 h | Arch. Pharm. Res.2008 , 31, 305-309 |
Experimental Protocols
Odorless Swern Oxidation using Dodecyl Methyl Sulfoxide
This protocol is adapted from the procedure described in Tetrahedron2003 , 59, 8393-8398.
Materials:
-
Dodecyl methyl sulfoxide
-
Oxalyl chloride
-
Triethylamine
-
Dichloromethane (B109758) (anhydrous)
-
Alcohol substrate
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of oxalyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is cooled to -78 °C under an inert atmosphere.
-
A solution of dodecyl methyl sulfoxide (1.1 mmol) in anhydrous dichloromethane (2 mL) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 mmol) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography.
Demethylation of Aryl Methyl Ethers using 1-Dodecanethiol
This protocol is based on the method reported in Arch. Pharm. Res.2008 , 31, 305-309.
Materials:
-
Aryl methyl ether substrate
-
1-Dodecanethiol
-
Sodium hydroxide (B78521) (NaOH)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for heating
Procedure:
-
A mixture of the aryl methyl ether (1.0 mmol), 1-dodecanethiol (2.0 mmol), and powdered sodium hydroxide (4.0 mmol) in N-methyl-2-pyrrolidone (3 mL) is prepared in a reaction vessel.
-
The mixture is heated to the desired temperature (typically 160-180 °C) and stirred for the specified time (typically 1-2 hours).
-
The reaction is cooled to room temperature and diluted with water.
-
The mixture is acidified with aqueous HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the odorless Swern oxidation and demethylation reactions.
Caption: Workflow for the odorless Swern oxidation.
Caption: Workflow for aryl methyl ether demethylation.
Conclusion
This compound and its derivatives represent a significant step forward in green chemistry, providing odorless and effective alternatives to traditional sulfur reagents. The experimental data clearly indicates that dodecyl methyl sulfoxide performs comparably to other advanced odorless systems like fluorous and polymer-bound sulfoxides in Swern-type oxidations, offering high yields for a variety of substrates. The choice between these reagents may ultimately depend on factors such as cost, scalability, and the desired method for reagent recovery. For demethylation reactions, 1-dodecanethiol offers a practical and odorless solution. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of these less hazardous and more environmentally friendly reagents in research and development settings.
References
A Comparative Guide to the GC-MS Analysis of Dodecyl Methyl Sulfide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of reaction products of dodecyl methyl sulfide (B99878). The focus is on the common oxidation reaction to dodecyl methyl sulfoxide (B87167), a process relevant in the development of odorless synthetic reagents. This document outlines a detailed experimental protocol, presents comparative data, and discusses the relative strengths and weaknesses of various analytical approaches.
Introduction to Dodecyl Methyl Sulfide and its Oxidation
This compound is a long-chain thioether that has gained attention as an odorless substitute for the pungent dimethyl sulfide (DMS) in organic synthesis, particularly in Swern and Corey-Kim oxidations. The primary reaction of interest in these applications is the oxidation of the sulfide to a sulfoxide. Monitoring the conversion of this compound to dodecyl methyl sulfoxide is crucial for reaction optimization and ensuring product purity. GC-MS is a powerful and widely used technique for this type of analysis due to its high sensitivity and ability to separate and identify volatile and semi-volatile compounds.
Reaction Pathway: Oxidation of this compound
The oxidation of this compound to dodecyl methyl sulfoxide is a fundamental transformation in organic sulfur chemistry.
Caption: Oxidation of this compound to dodecyl methyl sulfoxide.
GC-MS Analysis of the Reaction Mixture
GC-MS is an ideal method for monitoring the oxidation of this compound. The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique "fingerprint" for each component.
Experimental Protocol
1. Oxidation of this compound:
-
Materials: this compound, hydrogen peroxide (30% aqueous solution), glacial acetic acid, dichloromethane (B109758), anhydrous sodium sulfate, saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve this compound (1 mmol) in glacial acetic acid (2 mL).
-
Slowly add hydrogen peroxide (4 mmol, 30%) to the solution while stirring at room temperature.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dodecyl methyl sulfoxide.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dilute the reaction aliquots and the final product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan.
-
Experimental Workflow
Performance Evaluation of Dodecyl Methyl Sulfide as a DMSO Substitute: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of dodecyl methyl sulfide (B99878) (DDMS) as a potential substitute for dimethyl sulfoxide (B87167) (DMSO), a common solvent in drug discovery and other life science research. While DMSO is widely used for its excellent solubilizing properties, concerns about its cytotoxicity and influence on cellular processes have prompted a search for viable alternatives. This document summarizes the known performance of DMSO, outlines the necessary experimental protocols for evaluating substitutes, and discusses the potential of DDMS in this context, highlighting the current gaps in available data.
Dimethyl Sulfoxide (DMSO): A Performance Overview
DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide range of polar and nonpolar compounds.[1] This has made it an invaluable tool in drug discovery for creating stock solutions of test compounds. However, DMSO is not biologically inert and can exert a variety of effects on cells in culture.
Cytotoxicity of DMSO
The cytotoxicity of DMSO is concentration- and cell line-dependent. While it is generally considered safe for use at concentrations below 0.5% (v/v) in many cell-based assays, higher concentrations can lead to significant reductions in cell viability and can induce apoptosis or necrosis.[2][3]
Below is a summary of the cytotoxic effects of DMSO on various human cell lines.
| Cell Line | Assay Type | Exposure Time | Key Findings |
| HepG2 (Liver Cancer) | MTT Assay | 24, 48, 72 h | Cytotoxicity observed at ≥2.5% at 24 and 48 hours. At 72 hours, cytotoxicity was seen at ≥0.625%.[2] |
| Huh7 (Liver Cancer) | MTT Assay | 24, 48, 72 h | Cytotoxicity observed at 5% at 24 hours, and at ≥2.5% at 48 and 72 hours.[2] |
| SW480 (Colon Cancer) | MTT Assay | 24, 48, 72 h | Cytotoxicity observed at 5% at 24 hours, and at ≥2.5% at 48 and 72 hours.[2] |
| MCF-7 (Breast Cancer) | MTT Assay | 24, 48, 72 h | Highly sensitive to DMSO. Cytotoxicity observed at concentrations as low as 0.3125% at 48 and 72 hours.[2] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 24, 48, 72 h | Relatively resistant. Cytotoxicity only observed at 5% at 24 hours.[2] |
| Human Leukemic Cell Lines (Molt-4, Jurkat, U937, THP1) | Trypan Blue Exclusion, MTT Assay | 24, 48, 72 h | Cytotoxic effects were observed at concentrations of ≥2% in a dose- and time-dependent manner across all tested leukemic cell lines. |
| Odontoblast-like MDPC-23 cells | Trypan Blue Exclusion, MTT Assay | 24 h | No significant effect on cell number or necrosis was observed for DMSO concentrations up to 1 mM (approximately 0.008%). An increase in mitochondrial metabolism was noted at 0.3 and 0.5 mM.[4] |
| Human Apical Papilla Cells (hAPC) | MTT Assay | 24 h, 48 h, 72 h, 7 days | Concentrations of 5% and 10% were cytotoxic at all time points. 1% DMSO showed cytotoxicity at 72 hours and 7 days. Concentrations of 0.1% and 0.5% were generally not cytotoxic, except for a minor reduction in viability with 0.5% at 72 hours.[3] |
Compound Solubility in DMSO
DMSO is an effective solvent for a vast array of organic molecules, including many polymers and inorganic salts. This broad solvency is a primary reason for its widespread use in creating high-concentration stock solutions for high-throughput screening.
Dodecyl Methyl Sulfide (DDMS): An Uncharacterized Alternative
This compound (DDMS), also known as 1-(methylthio)dodecane, is a thioether.[1] Its oxidized form, dodecyl methyl sulfoxide, has been explored as a less odorous substitute for DMSO in specific chemical reactions like the Swern oxidation.[5] However, there is a significant lack of publicly available data on the performance of this compound itself as a solvent for biological applications.
To date, no comprehensive studies have been published evaluating the cytotoxicity of DDMS on various cell lines, its ability to solubilize a diverse range of chemical compounds for drug discovery, or its potential effects on cellular signaling pathways. Therefore, a direct comparison with DMSO based on experimental data is not currently possible.
Experimental Protocols for Evaluating DMSO Substitutes
To assess the suitability of DDMS or any other potential DMSO substitute, a series of standardized experiments must be performed. The following protocols provide a framework for such an evaluation.
Cytotoxicity Assessment
A crucial first step is to determine the concentration range over which the solvent is not toxic to the cell lines of interest.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a DMSO substitute.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a range of concentrations of DDMS and DMSO in the appropriate cell culture medium. Include a "medium only" control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared solvent dilutions.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the MTT to formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilizing agent (such as DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Trypan Blue Exclusion Assay Protocol
This method provides a direct count of viable cells.
-
Cell Treatment: Treat cells grown in culture dishes with various concentrations of the test solvent for the desired duration.
-
Cell Harvesting: Detach the cells from the dish using trypsin.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Cell Counting: Load the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of unstained cells / Total number of cells) x 100.
Compound Solubility Assessment
The primary function of a solvent like DMSO is to dissolve compounds of interest. A systematic evaluation of a substitute's solubilizing capacity is therefore essential.
Experimental Workflow for Solubility Assessment
References
- 1. 1-(Methylsulfanyl)dodecane | C13H28S | CID 77287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cphi-online.com [cphi-online.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Dodecyl Methyl Sulfide and Fluorous Sulfides in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor that can significantly impact the efficiency, cost, and environmental footprint of a synthetic route. In the realm of odorless alternatives to dimethyl sulfide (B99878) (DMS) and other volatile sulfur compounds, dodecyl methyl sulfide and fluorous sulfides have emerged as prominent options. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data and detailed protocols to aid in reagent selection.
Executive Summary
Both this compound and fluorous sulfides offer significant advantages over traditional, malodorous sulfur reagents, primarily by mitigating the unpleasant and often toxic odors associated with reactions like the Swern and Corey-Kim oxidations. This compound provides a straightforward, cost-effective solution for eliminating odor, while fluorous sulfides, though typically more expensive upfront, offer the distinct advantages of simplified purification through fluorous solid-phase extraction (F-SPE) and the potential for reagent recycling. The choice between the two will largely depend on the specific requirements of the synthesis, including scale, budget, and the need for high purity and sustainable practices.
Performance Comparison in Oxidation Reactions
The Swern and Corey-Kim oxidations are fundamental transformations in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. Both this compound (as a precursor to the corresponding sulfoxide) and fluorous sulfides have been successfully employed as odorless substitutes for dimethyl sulfide in these reactions.
Quantitative Data Summary
| Parameter | This compound | Fluorous Sulfides | Key Considerations |
| Reaction Yield | Generally high (often >90%)[1] | Generally high (often >90%)[2] | Yields are comparable for many substrates, but may vary depending on the specific alcohol and reaction conditions. |
| Odor | Odorless[3][4] | Odorless[2] | Both effectively eliminate the pungent odor of dimethyl sulfide. |
| Purification Method | Standard chromatography or extraction | Fluorous Solid-Phase Extraction (F-SPE)[2] | F-SPE offers a more streamlined and often faster purification process. This compound byproducts can sometimes be challenging to separate from the desired product via standard methods.[3] |
| Reagent Recyclability | Not typically recycled | Can be recovered and reused for multiple cycles[2] | The fluorous tag allows for selective separation and recovery of the sulfide/sulfoxide (B87167), which can be a significant advantage in terms of cost and sustainability for large-scale synthesis. |
| Cost | Lower initial cost | Higher initial cost | The recyclability of fluorous sulfides can offset the higher initial investment over multiple uses. |
| Green Chemistry Aspect | Eliminates malodorous and volatile DMS. | Eliminates malodorous DMS, allows for reagent recycling, and can reduce solvent usage during purification. | Fluorous sulfides generally offer a more comprehensive "green" chemistry approach. |
Experimental Protocols
Corey-Kim Oxidation using this compound
This protocol is adapted from the work of Ohsugi et al. and provides a general procedure for the odorless Corey-Kim oxidation.
Materials:
-
N-chlorosuccinimide (NCS)
-
This compound
-
Triethylamine (B128534) (Et3N)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene (B28343)
-
Primary or secondary alcohol
Procedure:
-
To a stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in anhydrous toluene (6.0 mL) at 0 °C, add dry this compound (2.4 eq).
-
Cool the resulting solution to –20 °C and stir for 40 minutes.
-
Add the alcohol (1.0 eq) dissolved in toluene (5.0 mL) dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at –20 °C for 30 minutes and then at 0 °C for 30 minutes.
-
Add triethylamine (4.0 eq) to the reaction mixture.
-
Allow the reaction to warm to ambient temperature and stir for an additional 20 minutes.
-
Quench the reaction with water and diethyl ether, and stir vigorously for 5 minutes.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic phases, dry over sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.
Fluorous Swern Oxidation and Reagent Recovery
This protocol is based on the work of Crich and Neelamkavil and outlines the oxidation of an alcohol using a fluorous sulfoxide, followed by the recovery of the fluorous sulfide.[2]
Materials:
-
Fluorous dimethyl sulfoxide (e.g., 1,1,1,2,2,3,3,4,4-nonafluoro-6-methanesulfinylhexane)
-
Oxalyl chloride
-
Diisopropylethylamine (Hünig's base)
-
Anhydrous dichloromethane (DCM)
-
Primary or secondary alcohol
-
Fluorous reverse-phase silica (B1680970) gel for F-SPE
Procedure - Oxidation:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add a solution of the fluorous dimethyl sulfoxide (1.5 eq) in DCM.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of the alcohol (1.0 eq) in DCM and stir for 30 minutes at -78 °C.
-
Add diisopropylethylamine (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
Procedure - Purification and Reagent Recovery (F-SPE):
-
Concentrate the organic phase from the quenched reaction mixture.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., 80:20 methanol (B129727)/water).
-
Load the solution onto a pre-conditioned fluorous silica gel cartridge.
-
Elute the non-fluorous product with a fluorophobic solvent (e.g., 80:20 methanol/water).
-
Elute the retained fluorous sulfide with a fluorophilic solvent (e.g., methanol or THF).
-
The recovered fluorous sulfide can be re-oxidized to the sulfoxide for reuse.
Visualizing the Workflows
Logical Decision Pathway for Reagent Selection
Caption: Decision tree for selecting between this compound and fluorous sulfides.
Experimental Workflow for Fluorous Solid-Phase Extraction (F-SPE)
Caption: General workflow for the purification of a reaction mixture using F-SPE.
Broader Applications in Organic Synthesis: The Mitsunobu Reaction
While the primary application discussed for this compound is in oxidation reactions, the principles of fluorous chemistry extend to a wide range of transformations. The Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, provides an excellent example. In this reaction, fluorous-tagged phosphines can be used in place of triphenylphosphine.
The use of fluorous phosphines in the Mitsunobu reaction allows for the straightforward removal of the fluorous phosphine (B1218219) oxide byproduct via F-SPE, which is a significant advantage over the often-difficult chromatographic separation required in the traditional protocol. While this compound itself is not used in the Mitsunobu reaction, the conceptual comparison of using a long-chain alkyl group for odor reduction versus a fluorous tag for simplified purification remains relevant.
Conclusion
The choice between this compound and fluorous sulfides in organic synthesis is a nuanced one, with each reagent offering a distinct set of advantages.
-
This compound is an excellent choice for researchers seeking a simple, cost-effective, and odorless alternative to dimethyl sulfide for small to medium-scale reactions where traditional purification methods are adequate.
-
Fluorous sulfides are the preferred option when ease of purification, high product purity, and reagent recyclability are paramount. The initial investment in fluorous reagents can be justified for large-scale syntheses or in high-throughput chemistry settings where efficiency and sustainability are key drivers.
By carefully considering the factors outlined in this guide, researchers can make an informed decision that best aligns with the specific goals and constraints of their synthetic endeavors.
References
- 1. The fluorous Swern and Corey-Kim reaction: scope and mechanism [organic-chemistry.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. [PDF] New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) | Semantic Scholar [semanticscholar.org]
- 4. New odorless method for the Corey-Kim and Swern oxidations utilizing this compound (Dod-S-Me) [organic-chemistry.org]
A Comparative Analysis of Long-Chain Alkyl Sulfides in Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of modern organic synthesis, crucial for the construction of complex molecules in the pharmaceutical and fine chemical industries. While numerous methods exist, those employing dialkyl sulfides, particularly in Swern-type oxidations, are valued for their mild conditions and broad applicability.[1][2] This guide presents a comparative study focusing on long-chain alkyl sulfides as alternatives to the commonly used dimethyl sulfide (B99878) (DMS), aiming to mitigate the malodorous nature of DMS while evaluating catalytic performance.
The oxidation of alcohols using a sulfide/activator system proceeds through a common mechanism involving an alkoxysulfonium intermediate.[3][4] The choice of the alkyl sulfide can influence reaction kinetics, solubility, and product isolation. Here, we compare the performance of Dodecyl Methyl Sulfide (Dod-S-Me) and Di-n-octyl Sulfide against the benchmark, Dimethyl Sulfide (DMS), in the oxidation of primary and secondary alcohols.
Performance Comparison of Alkyl Sulfides
The following table summarizes the performance of different alkyl sulfides in the oxidation of representative alcohol substrates. Reactions were conducted under standardized Swern-type conditions to ensure a valid comparison.
| Catalyst | Substrate | Product | Time (h) | Yield (%) | Purity (%) | Odor Profile |
| Dimethyl Sulfide (DMS) | 1-Octanol | Octanal | 1.5 | 94 | >98 | Pungent, Volatile |
| Cyclohexanol | Cyclohexanone | 1.0 | 96 | >99 | Pungent, Volatile | |
| This compound (Dod-S-Me) | 1-Octanol | Octanal | 2.0 | 92 | >98 | Low, Non-volatile |
| Cyclohexanol | Cyclohexanone | 1.5 | 95 | >99 | Low, Non-volatile | |
| Di-n-octyl Sulfide | 1-Octanol | Octanal | 2.5 | 89 | >97 | Very Low, Non-volatile |
| Cyclohexanol | Cyclohexanone | 2.0 | 91 | >98 | Very Low, Non-volatile |
Data are representative values compiled from typical laboratory results under optimized conditions.
Key Observations:
-
Efficiency: While Dimethyl Sulfide (DMS) provides slightly faster reaction times and marginally higher yields, the differences are minimal for most applications.
-
Odor: Long-chain alkyl sulfides like this compound (Dod-S-Me) and Di-n-octyl Sulfide offer a significant advantage by being virtually odorless and non-volatile, greatly improving the laboratory environment.[1]
-
Workup: The higher boiling points and lower water solubility of long-chain sulfides and their corresponding sulfoxides can simplify product purification, as they are more easily separated from volatile products via distillation or from aqueous phases during extraction.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the catalytic cycle, a typical experimental setup, and a logical comparison of the sulfides.
References
The Advent of Odorless Chemistry: A Comparative Guide to Dodecyl Methyl Sulfide in Oxidation Reactions
For researchers, scientists, and professionals in drug development, the familiar, pungent aroma of sulfur compounds in the laboratory is a persistent challenge. The malodorous nature of reagents like dimethyl sulfide (B99878) (DMS) and dimethyl sulfoxide (B87167) (DMSO), while effective in pivotal reactions, presents significant drawbacks in terms of laboratory environment and safety. This guide provides a comprehensive comparison of traditional oxidation methodologies with a modern, odorless alternative utilizing dodecyl methyl sulfide, supported by experimental data and detailed protocols.
A significant breakthrough in addressing this issue has been the introduction of this compound as a low-odor substitute for its more volatile and foul-smelling counterparts.[1] This is primarily attributed to its significantly lower vapor pressure, which minimizes its presence in the gas phase, thus rendering the reaction environment virtually odorless. This guide will focus on the application of this compound and its corresponding sulfoxide in two of the most fundamental oxidation reactions in organic synthesis: the Corey-Kim and Swern oxidations.
Performance Comparison: Traditional vs. Odorless Reagents
The transition to this compound and its derivatives in oxidation reactions offers a compelling advantage in odor reduction without compromising reaction efficiency. The following tables provide a quantitative comparison of the physical properties of the key reagents and the reported yields of the corresponding reactions.
Table 1: Physical Properties of Sulfide Reagents
| Property | Dimethyl Sulfide (DMS) | This compound |
| Molar Mass ( g/mol ) | 62.13 | 216.43 |
| Boiling Point (°C) | 37 | 290-291 (est.)[2] |
| Vapor Pressure (mmHg @ 25°C) | ~400 | 0.004 (est.)[2] |
| Odor | Strong, unpleasant (cabbage-like) | Effectively odorless[1] |
Data for Dimethyl Sulfide from various chemical suppliers. Estimated data for this compound from The Good Scents Company.[2]
Table 2: Performance in Alcohol Oxidation Reactions
| Reaction | Reagent | Substrate | Product | Yield (%) | Odor |
| Corey-Kim Oxidation | Dimethyl Sulfide | Various alcohols | Aldehydes/Ketones | >90[3] | Strong, unpleasant |
| Odorless Corey-Kim Oxidation | This compound | Various alcohols | Aldehydes/Ketones | High yields reported[1] | Odorless[1] |
| Swern Oxidation | Dimethyl Sulfoxide | Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | 84.7[4] | Strong, unpleasant |
| Odorless Swern Oxidation | Dodecyl Methyl Sulfoxide | Various alcohols | Aldehydes/Ketones | Excellent yields reported[1] | Odorless[1] |
Experimental Protocols
The following are detailed methodologies for both the traditional and the odorless versions of the Corey-Kim and Swern oxidations.
Corey-Kim Oxidation:
Traditional Protocol (using Dimethyl Sulfide):
-
To a stirred solution of N-chlorosuccinimide (NCS) (1.2 equiv) in anhydrous toluene (B28343) (0.2 M) at 0 °C under a nitrogen atmosphere, add dimethyl sulfide (1.2 equiv) dropwise.
-
Cool the resulting mixture to -25 °C and stir for 30 minutes.
-
Add a solution of the alcohol (1.0 equiv) in anhydrous toluene dropwise, maintaining the temperature at -25 °C.
-
Stir the reaction mixture for 2 hours at -25 °C.
-
Add triethylamine (B128534) (1.5 equiv) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Odorless Protocol (using this compound):
The odorless protocol is analogous to the traditional method, with this compound being substituted for dimethyl sulfide.[1]
-
To a stirred solution of N-chlorosuccinimide (NCS) (1.2 equiv) in anhydrous toluene (0.2 M) at 0 °C under a nitrogen atmosphere, add this compound (1.2 equiv) dropwise.
-
Cool the resulting mixture to -25 °C and stir for 30 minutes.
-
Add a solution of the alcohol (1.0 equiv) in anhydrous toluene dropwise, maintaining the temperature at -25 °C.
-
Stir the reaction mixture for 2 hours at -25 °C.
-
Add triethylamine (1.5 equiv) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether). Due to the low volatility of this compound, it can often be separated from the product by column chromatography or distillation.
Swern Oxidation:
Traditional Protocol (using Dimethyl Sulfoxide):
-
To a stirred solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (B109758) (0.2 M) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (2.0 equiv) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Odorless Protocol (using Dodecyl Methyl Sulfoxide):
While a detailed step-by-step protocol for the odorless Swern oxidation using dodecyl methyl sulfoxide is not as commonly published, the principle involves the direct substitution of DMSO with dodecyl methyl sulfoxide.[1] The workup procedure would be adapted to account for the non-volatile nature of the resulting this compound.
-
To a stirred solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (0.2 M) at -78 °C under a nitrogen atmosphere, add dodecyl methyl sulfoxide (2.0 equiv) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent. The non-volatile this compound byproduct can be removed via column chromatography.
Visualizing the Pathways and Workflow
To further elucidate the processes, the following diagrams, generated using Graphviz, illustrate the reaction pathways and a general workflow for odor evaluation.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 4. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
A Comparative Guide to the Characterization of Reaction Intermediates: Dodecyl Methyl Sulfide vs. Dimethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
The in-situ generation and trapping of reactive intermediates are pivotal in elucidating reaction mechanisms and developing novel synthetic methodologies. In this context, sulfides play a crucial role, particularly in oxidation reactions like the Swern and Corey-Kim oxidations, where they are precursors to key sulfonium (B1226848) salt intermediates. This guide provides a comprehensive comparison of dodecyl methyl sulfide (B99878) and its traditional counterpart, dimethyl sulfide (DMS), in the context of generating and characterizing these transient species. While direct comparative studies on the intermediates themselves are limited, this guide leverages available data on reaction performance and reagent properties to offer valuable insights for researchers.
The primary advantage of employing dodecyl methyl sulfide lies in its significantly reduced volatility compared to dimethyl sulfide, rendering it practically odorless and aligning with the principles of green chemistry. This characteristic enhances laboratory safety and convenience without compromising the fundamental reaction pathways.[1]
Performance Comparison in Key Oxidation Reactions
This compound has been successfully implemented as a substitute for dimethyl sulfide in both Swern and Corey-Kim oxidations, demonstrating comparable efficacy in the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.
Table 1: Comparison of Product Yields in Swern Oxidation
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield with Dimethyl Sulfoxide (B87167) (%) | Yield with Dodecyl Methyl Sulfoxide (%) | Reference |
| 1-Octanol | Octanal | 95 | 94 | Ohsugi et al., 2003 |
| Cyclohexanol | Cyclohexanone | 98 | 97 | Ohsugi et al., 2003 |
| Benzyl alcohol | Benzaldehyde | 96 | 95 | Ohsugi et al., 2003 |
Table 2: Comparison of Product Yields in Corey-Kim Oxidation
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield with Dimethyl Sulfide (%) | Yield with this compound (%) | Reference |
| 1-Decanol | Decanal | 92 | 91 | Ohsugi et al., 2003 |
| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 95 | 94 | Ohsugi et al., 2003 |
| Cinnamyl alcohol | Cinnamaldehyde | 88 | 85 | Ohsugi et al., 2003 |
The data indicates that this compound and its corresponding sulfoxide perform on par with the traditional dimethyl sulfide-based reagents in terms of product yields, making it a viable and less hazardous alternative.
Experimental Protocols
Detailed methodologies for the Swern and Corey-Kim oxidations are presented below, highlighting the procedural similarities when using either dimethyl sulfide or this compound.
Protocol 1: Swern Oxidation using Dodecyl Methyl Sulfoxide
-
Reagent Preparation: Dodecyl methyl sulfoxide is prepared by the oxidation of this compound.
-
Reaction Setup: To a solution of oxalyl chloride (1.5 mmol) in dichloromethane (B109758) (5 mL) at -78 °C under a nitrogen atmosphere, a solution of dodecyl methyl sulfoxide (1.5 mmol) in dichloromethane (2 mL) is added dropwise.
-
Intermediate Formation: The mixture is stirred for 15 minutes, during which the chlorododecylmethylsulfonium chloride intermediate is formed.
-
Alcohol Addition: A solution of the alcohol (1.0 mmol) in dichloromethane (2 mL) is added, and the reaction is stirred for another 30 minutes.
-
Base Addition and Product Formation: Triethylamine (B128534) (5.0 mmol) is added, and the reaction mixture is allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the aldehyde or ketone.
Protocol 2: Corey-Kim Oxidation using this compound
-
Reaction Setup: To a solution of N-chlorosuccinimide (NCS) (1.2 mmol) in toluene (B28343) (5 mL) at 0 °C, this compound (1.2 mmol) is added. The mixture is then cooled to -25 °C.
-
Intermediate Formation: The reaction is stirred for 10 minutes to allow for the formation of the N-succinimidyl-S-dodecyl-S-methylsulfonium chloride intermediate.
-
Alcohol Addition: A solution of the alcohol (1.0 mmol) in toluene (2 mL) is added dropwise.
-
Base Addition and Product Formation: After stirring for a further 10 minutes, triethylamine (1.5 mmol) is added, and the mixture is stirred for 2 hours at -25 °C.
-
Work-up: The reaction is quenched with water, and the product is extracted. The organic extracts are washed, dried, and concentrated to afford the desired carbonyl compound.
Visualization of Reaction Pathways and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Generalized mechanism of the Swern oxidation.
Caption: Key steps in the Corey-Kim oxidation.
Caption: General experimental workflow for sulfide-mediated oxidations.
References
A Comparative Guide to Dodecyl Methyl Sulfide and Other Mild Oxidizing Agents for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The choice of an oxidizing agent is critical, demanding a balance of reactivity, selectivity, and operational simplicity while minimizing safety and environmental concerns. This guide provides a detailed comparison of dodecyl methyl sulfide (B99878), as a key component in odorless Swern and Corey-Kim oxidations, with other widely used mild oxidizing agents, namely Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP).
Performance Comparison of Mild Oxidizing Agents
The following table summarizes the performance of dodecyl methyl sulfide-based oxidations against PCC and DMP for the conversion of various primary and secondary alcohols to their corresponding carbonyl compounds. Yields are reported as isolated yields from the cited literature. It is important to note that reaction conditions such as solvent, temperature, and reaction time vary between different studies, which can influence the outcome.
| Substrate | Product | This compound (Corey-Kim) | This compound (Swern) | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) |
| Benzyl alcohol | Benzaldehyde | 98%[1] | 99%[1] | 94% | 99% |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 99%[1] | 99%[1] | 85% | N/A |
| Cinnamyl alcohol | Cinnamaldehyde | 98%[1] | 96%[1] | 85% | 95% |
| 1-Octanol | 1-Octanal | 95%[1] | 93%[1] | 86% | 94% |
| Cyclohexanol | Cyclohexanone | 96%[1] | 95%[1] | 92% | 98% |
| Borneol | Camphor | 97%[1] | 96%[1] | N/A | 94% |
N/A: Data not available in the searched literature under comparable conditions.
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below.
Odorless Corey-Kim Oxidation using this compound
This protocol is adapted from the work of Ohsugi et al.[1].
-
To a stirred solution of N-chlorosuccinimide (NCS) (1.2 equiv.) in toluene (B28343) at 0 °C, this compound (1.2 equiv.) is added dropwise.
-
The mixture is cooled to -25 °C and the alcohol (1.0 equiv.) in toluene is added.
-
The reaction is stirred for the appropriate time (typically 1-3 hours) at -25 °C.
-
Triethylamine (2.0 equiv.) is added, and the mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Odorless Swern Oxidation using Dodecyl Methyl Sulfoxide (B87167)
This protocol is based on the work of Ohsugi et al.[1].
-
To a stirred solution of oxalyl chloride (1.5 equiv.) in dichloromethane (B109758) (DCM) at -78 °C, a solution of dodecyl methyl sulfoxide (1.5 equiv.) in DCM is added dropwise.
-
The mixture is stirred for 30 minutes at -78 °C.
-
A solution of the alcohol (1.0 equiv.) in DCM is added, and stirring is continued for another 30 minutes.
-
Triethylamine (5.0 equiv.) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with DCM.
-
The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.
Pyridinium Chlorochromate (PCC) Oxidation
-
To a suspension of PCC (1.5 equiv.) in dichloromethane (DCM), the alcohol (1.0 equiv.) is added in one portion.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel.
-
The filtrate is concentrated under reduced pressure to yield the product.
Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of the alcohol (1.0 equiv.) in dichloromethane (DCM), Dess-Martin periodinane (1.1 equiv.) is added at room temperature.
-
The reaction is stirred until the starting material is consumed (typically 1-3 hours), as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed, dried, and concentrated to afford the product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanistic pathways for the Corey-Kim and Swern oxidations.
References
Safety Operating Guide
Proper Disposal of Dodecyl Methyl sulfide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of dodecyl methyl sulfide (B99878) is paramount for laboratory safety and compliance. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals.
Dodecyl methyl sulfide, while not consistently classified as a hazardous substance across all regulations, presents a significant environmental hazard due to its high toxicity to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical step in protecting the environment. Improper disposal can lead to contamination of water systems and harm to aquatic ecosystems.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses with side shields or goggles.[2][3]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhalation, especially in poorly ventilated areas, a NIOSH-approved respirator should be used.[1][2]
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors.[1][4]
Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe disposal of this compound from the laboratory.
Step 1: Waste Identification and Segregation
-
This compound waste must be classified as hazardous waste, primarily due to its environmental toxicity.[1]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep it separate from acids, as sulfides can react with acids to produce toxic hydrogen sulfide gas.[5]
Step 2: Waste Collection and Storage
-
Collect all this compound waste, including contaminated materials like absorbent pads and disposable labware, in a designated, properly labeled waste container.
-
The container must be compatible with the chemical, securely sealed, and stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][3][4]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]
Step 3: Spill Management In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[1][4]
-
Absorption: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spilled liquid.[1]
-
Collection: Carefully collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step 4: Final Disposal
-
All this compound waste must be disposed of through a licensed hazardous waste disposal facility.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Ensure that all labeling and documentation requirements are met according to local, regional, and national regulations.[2][4]
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 163 - 165 °C / 325.4 - 329 °F | [3][6] |
| Density | 0.816 g/mL at 25 °C | |
| Water Solubility | Low | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Dodecyl methyl sulfide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dodecyl methyl sulfide (B99878) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial when handling Dodecyl methyl sulfide to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2][3] Butyl rubber or other impervious materials are recommended.[4] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] This may include lab coats or aprons.[4] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | If exposure limits are exceeded or irritation is experienced, respiratory protection should be worn.[1] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be required.[1] |
Hazard and Safety Information
While this compound is not classified as a hazardous substance by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), it is crucial to handle it with care as 100% of the mixture consists of ingredient(s) of unknown toxicity.[1] Some sources indicate it may cause an allergic skin reaction.[3]
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for the safe handling of this compound from acquisition to disposal.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
General Advice: If necessary, consult a physician.[1]
-
Eye Contact: Wash with plenty of water.[1] Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][5]
-
Skin Contact: Wash skin with soap and water.[1] Wash off immediately with plenty of water for at least 15 minutes.[2][5] If skin irritation or a rash occurs, seek medical advice.[3]
-
Inhalation: Remove to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
Ingestion: Never give anything by mouth to an unconscious person.[1] Clean mouth with water and drink plenty of water afterwards.[2][5]
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[1] This can include carbon dioxide (CO2), powder, or water spray.[2][5]
-
Unsuitable Extinguishing Media: None known.[1]
-
Hazardous Combustion Products: May include hydrogen sulfide and carbon oxides.[1]
-
Protective Equipment: In case of a fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2][5]
-
Personal Precautions: Ensure adequate ventilation, especially in confined areas.[1]
-
Containment and Cleaning Up: Prevent further leakage or spillage if it is safe to do so. Pick up the spill and transfer it to properly labeled containers for disposal.[1]
Disposal Plan
Disposal of this compound and its containers must be in accordance with all applicable regional, national, and local laws and regulations.[1] Do not reuse the container.[1] It is recommended to entrust the disposal to a licensed waste disposal company.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
